HtpG protein
Description
Evolutionary Conservation and Ubiquity of HtpG Across Prokaryotes and Eukaryotes
The Hsp90 family of proteins, to which HtpG belongs, is remarkably conserved across the evolutionary landscape, with homologs found in bacteria, archaea, and all branches of eukarya. hsp90.canih.govwikipedia.org This high degree of conservation at the amino acid sequence level suggests a strong functional importance that has been maintained throughout evolution. nih.gov For instance, the Escherichia coli HtpG protein shares 42% identity with its human homolog. nih.gov
While eukaryotic cytosolic Hsp90 is essential for cell viability under all conditions, its bacterial homolog, HtpG, is generally dispensable for growth under normal, non-stressful conditions. wikipedia.orgoup.com However, under certain stress conditions, such as high temperatures, HtpG becomes essential for the survival of some bacteria, including the cyanobacterium Synechococcus elongatus. oup.comresearchgate.net The gene encoding HtpG, htpG, is present in a wide range of bacteria, highlighting its ubiquity in the prokaryotic domain. frontiersin.orgnih.gov Phylogenetic analyses show that eukaryotic Hsp90 proteins are derived from the bacterial Hsp90A lineage, to which E. coli HtpG belongs. nih.govresearchgate.net
Table 1: Comparison of Hsp90 Homologs
| Feature | Prokaryotic HtpG | Eukaryotic Hsp90 |
|---|---|---|
| Essentiality | Dispensable under non-stress conditions in many bacteria. wikipedia.orgoup.com | Essential for viability under all conditions in eukaryotes. wikipedia.orgoup.com |
| Co-chaperones | No obligate co-chaperones identified in bacteria. nih.gov | Relies on a large number of co-chaperones for its function. nih.govannualreviews.org |
| Cellular Abundance | Constitutes about 1-2% of total cytosolic proteins. tandfonline.com | Constitutes about 1-2% of total cytosolic proteins. tandfonline.com |
| Primary Function | Protein folding, stress response, stabilization of client proteins. frontiersin.orgbiorxiv.orgtandfonline.com | Protein folding, signal transduction, receptor maturation, cell cycle control. tandfonline.comresearchgate.net |
HtpG within the Broader Molecular Chaperone Landscape
Molecular chaperones are a critical component of the cellular machinery responsible for maintaining protein quality control. oup.comasm.org They assist in the proper folding of newly synthesized proteins, the refolding of misfolded proteins, and the prevention of protein aggregation. nih.govtandfonline.com The major chaperone systems in bacteria include the DnaK/DnaJ/GrpE (Hsp70 system) and the GroEL/GroES (Hsp60 system) machines. tandfonline.commdpi.com
**Table 2: Key Chaperone Systems in *E. coli***
| Chaperone System | Components | Primary Function | Interaction with HtpG |
|---|---|---|---|
| Hsp70 System | DnaK, DnaJ, GrpE | Folding of newly synthesized and stress-denatured proteins. tandfonline.commdpi.com | HtpG physically interacts with DnaK and DnaJ to cooperatively refold proteins. tandfonline.comasm.orgnih.gov |
| Hsp60 System | GroEL, GroES | Essential for the folding of a subset of cellular proteins. tandfonline.commdpi.com | Not directly implicated in regulating the same pathways as HtpG in all contexts. nih.gov |
| Hsp100 System | ClpB | Disaggregation of protein aggregates in cooperation with the DnaK system. mdpi.comstring-db.org | HtpG, along with ClpB, participates in de novo protein folding under heat stress. nih.govresearchgate.net |
| Hsp90 System | HtpG | ATP-dependent chaperone activity, client protein stabilization. unam.mxnih.govembopress.org | Collaborates with the DnaK system. asm.org |
Historical Context of HtpG Discovery and Initial Characterization
The discovery of heat shock proteins (HSPs) dates back to observations of rapidly induced proteins in response to heat stress. hsp90.ca The term "heat shock response" describes this universal cellular defense mechanism. hsp90.ca In 1987, the gene homologous to the eukaryotic Hsp90, named htpG, was first isolated and described in Escherichia coli. tandfonline.comhsp90.ca This discovery highlighted the remarkable evolutionary conservation of these stress proteins. hsp90.ca
Initial characterization of the this compound revealed that it is a dimer with a molecular weight of approximately 71.4 kDa per monomer. researchgate.net Subsequent studies demonstrated that HtpG possesses an inherent ATPase activity, a feature that is essential for its chaperone function. unam.mxnih.govembopress.org This ATP binding and hydrolysis drives conformational changes within the HtpG dimer, which are crucial for its interaction with and the release of client proteins. nih.govnih.govpdbj.org Early research also identified HtpG as a phosphoprotein. researchgate.net While a null mutation of the htpG gene in E. coli is not lethal, it does result in impaired growth at high temperatures, underscoring its role in thermotolerance. tandfonline.com
Table 3: Timeline of Key HtpG Research Findings
| Year | Finding | Significance |
|---|---|---|
| 1987 | Isolation of the htpG gene in E. coli. hsp90.ca | First identification of a bacterial homolog of Hsp90. |
| 1993 | Purified HtpG shown to be an ATPase. unam.mx | Established the ATP-dependence of HtpG function. |
| 1998 | Inherent ATPase activity demonstrated in HtpG. nih.govembopress.org | Confirmed that ATP hydrolysis is a direct and essential part of the Hsp90 chaperone cycle. |
| 2005 | Crystal structures of HtpG domains reported. nih.gov | Provided structural insights into the HtpG mechanism and its interaction with nucleotides. |
| 2014 | Physical interaction between HtpG and the DnaK system demonstrated. nih.gov | Elucidated the cooperative mechanism between the Hsp90 and Hsp70 chaperone systems in bacteria. |
Properties
CAS No. |
134548-76-8 |
|---|---|
Molecular Formula |
C25H39N3O5 |
Synonyms |
HtpG protein |
Origin of Product |
United States |
Genetic Organization and Evolution of the Htpg Gene
Genomic Location and Transcriptional Context of htpG
The htpG gene's location on the bacterial chromosome and its transcriptional regulation are pivotal to understanding its role in cellular stress responses. In Escherichia coli, the htpG gene is situated at approximately 11.1 minutes on the chromosome, nestled between the dnaZX and adh genes. scialert.net The gene itself consists of an 1875 base pair open reading frame. pnas.org In Bacillus subtilis, htpG is located at the BSU_39820 locus. uni-goettingen.de
Transcriptional analyses in various bacteria have revealed that htpG is often part of a monocistronic transcriptional unit. nih.gov In Bacillus subtilis, the htpG gene is induced by heat and is classified as a class III heat shock gene. nih.gov Its transcription is initiated from a putative σA-dependent promoter that becomes activated upon a thermal upshift. nih.gov Interestingly, upstream sequences of the htpG gene in B. subtilis appear to be involved in regulating its basal expression levels in the absence of heat shock. nih.govasm.org Deletion of this upstream region leads to an increased basal level of htpG expression, while the heat-inducible nature is retained. nih.govasm.org In Leptospira interrogans, the genomic organization suggests a putative htpG operon, with a 21 base pair gap between htpG and the downstream gene, lb059. researchgate.net In contrast, studies in Xanthomonas albilineans indicate that the htpG open reading frame is not transcribed as part of a larger operon. oup.com
Comparative Genomics and Phylogenetics of HtpG Orthologs
The study of HtpG orthologs across different bacterial species provides a window into the protein's evolutionary history, conserved functions, and instances of diversification.
Sequence Conservation and Divergence
HtpG exhibits a high degree of conservation among bacteria, underscoring its fundamental role. oup.com For instance, the E. coli HtpG protein shares 42% amino acid identity with its human homolog, suggesting strong stabilizing selection and functional conservation. nih.govplos.org Within the bacterial domain, the level of identity is even more pronounced. The this compound in Yersinia pestis shows 100% identity among its species, 99% identity with the Y. pseudotuberculosis protein, and 96% identity with the Y. enterocolitica protein. microbe.ruglobalauthorid.com Similarly, HtpG from Mycobacterium tuberculosis is fully conserved among M. tuberculosis strains and highly conserved in other pathogenic mycobacteria like M. leprae. nih.gov However, it is notably absent in avirulent species such as M. smegmatis. nih.gov
**Table 1: Sequence Identity of HtpG Orthologs in *Mycobacterium***
| Accession Code | Species | Query Cover | Sequence Identity (%) | No. of Residues |
|---|---|---|---|---|
| WP_128886473.1 | Mycobacterium tuberculosis | 97% | 99.84% | 647 |
| WP_036470126.1 | Mycobacterium triplex | 97% | 86.08% | 641 |
| WP_065473763.1 | Mycobacterium malmoense | 97% | 86.30% | 644 |
| WP_068157910.1 | Mycobacterium kubicae | 97% | 85.60% | 641 |
This table is adapted from data presented in a study on HtpG as a virulence factor in Mycobacterium tuberculosis. nih.gov
Insights from Horizontal Gene Transfer Events
The distribution of the hsp90 gene family, to which htpG belongs, across the kingdoms of life suggests a complex evolutionary history involving gene duplication and horizontal gene transfer (HGT). nih.gov While most bacterial species possess a single htpG gene, it is notably absent in Archaea. nih.gov It is thought that the few Archaea that do contain Hsp90 acquired it through horizontal transfer from bacteria. nih.govplos.org The fragmented phylogenetic pattern of Hsp90 is likely the result of multiple independent gains and losses throughout evolution. nih.govplos.org
Phylogenetic analyses suggest that eukaryotic Hsp90s are related to HtpG from Gram-positive bacteria, challenging earlier ideas of acquisition through lateral gene transfer from more distant origins. scilit.com The CRISPR/Cas system, a bacterial defense mechanism against foreign genetic elements, relies on HtpG for its function in E. coli, highlighting a potential role for HtpG in managing the consequences of HGT. frontiersin.orgnih.gov
Genetic Manipulation Studies of htpG
The functional importance of htpG has been extensively investigated through genetic manipulation techniques, including gene deletion, overexpression, and complementation studies. These approaches have shed light on the diverse phenotypes associated with altered htpG expression.
Phenotypes Associated with htpG Deletion and Overexpression in Bacterial Systems
Deletion of the htpG gene is generally not lethal to bacterial cells under normal growth conditions, but it often results in impaired growth at high temperatures. oup.comoup.com This phenotype has been observed in species like E. coli and Synechococcus sp. PCC 7942. oup.comoup.comnih.gov However, the consequences of htpG deletion extend beyond thermotolerance.
In Pseudomonas aeruginosa, a ΔhtpG mutant exhibits a range of defects, including decreased activity of the LasA protease, reduced biofilm formation, and diminished motility. tandfonline.com The production of virulence factors such as rhamnolipids and pyoverdine/pyocyanin (B1662382) is also decreased, particularly at elevated temperatures. tandfonline.com Similarly, in Salmonella Typhimurium, mutation of the htpG gene leads to reduced motility and a decreased ability to proliferate in intestinal epithelial cells and macrophages. frontiersin.orgnih.gov
In Vibrio mimicus, deletion of htpG affects antibiotic resistance, increasing sensitivity to antimicrobial peptides while reducing sensitivity to β-lactam antibiotics. frontiersin.org This is attributed to alterations in the cell envelope, including changes in lipopolysaccharide synthesis and peptidoglycan metabolism. frontiersin.org Furthermore, htpG deletion in V. mimicus leads to abnormal cell wall structures. frontiersin.org
Overexpression of htpG, on the other hand, has been shown to have varied effects. In E. coli, overproduction of HtpG can suppress certain mutations, such as the secY24 mutation. asm.org However, in B. subtilis, overproduction of HtpG did not alter bacterial growth at 37°C or alleviate the growth retardation of an ftsH null mutant. asm.org
Table 2: Summary of Phenotypes Associated with htpG Deletion in Various Bacteria
| Bacterial Species | Phenotype(s) Observed in ΔhtpG Mutant | Reference(s) |
|---|---|---|
| Escherichia coli | Impaired growth at high temperatures; required for colibactin (B12421223) and yersiniabactin (B1219798) production. | oup.comoup.com |
| Pseudomonas aeruginosa | Decreased LasA protease activity, reduced biofilm formation, decreased motility, reduced production of rhamnolipids and pyoverdine/pyocyanin. | tandfonline.com |
| Salmonella Typhimurium | Reduced motility, decreased proliferation in host cells. | frontiersin.orgnih.gov |
| Vibrio mimicus | Increased sensitivity to antimicrobial peptides, reduced sensitivity to β-lactam antibiotics, abnormal cell wall structure. | frontiersin.org |
| Synechococcus sp. PCC 7942 | Unable to grow at 45°C, loss of basal and acquired thermotolerance. | nih.gov |
| Mesorhizobium huakuii | More severe dwarf phenotype with yellow leaves in symbiosis with AsE246 RNAi plants. | researchgate.net |
| Yersinia pestis | Increased susceptibility to temperature and oxidative stress. | microbe.ruglobalauthorid.com |
Complementation and Mutagenesis Approaches
Complementation studies have been crucial in confirming that the observed phenotypes in htpG deletion mutants are indeed due to the absence of the this compound. In numerous studies across different bacterial species, introducing a functional copy of the htpG gene (often on a plasmid) into the deletion mutant has been shown to restore the wild-type phenotype. nih.govoup.comtandfonline.comfrontiersin.orgnih.gov For example, in Xanthomonas albilineans, complementation of htpG mutants restored the ability to produce the toxin albicidin. nih.govoup.com Notably, the E. coli htpG gene was able to functionally complement the X. albilineans mutant, demonstrating a significant degree of functional interchangeability between these prokaryotic HtpG proteins. oup.comnih.gov
Site-directed mutagenesis has been employed to dissect the functional domains of the this compound. In a study on Mycobacterium tuberculosis HtpG, substitutions of residues critical for ATP binding (N39D, G83A, and F130A) led to a drastic reduction in the protein's ATPase activity. nih.gov This approach is vital for understanding the molecular mechanisms by which HtpG performs its chaperone functions.
Structural Biology and Mechanistic Principles of Htpg Function
Domain Architecture and Functional Segregation of HtpG
HtpG exists as a homodimer, with each monomer comprising three distinct domains: an N-terminal domain (NTD), a middle domain (MD), and a C-terminal domain (CTD). hsp90.caresearchgate.netwikipedia.org This modular architecture allows for the segregation of specific functions, which are coordinated to facilitate the chaperone's activity.
The N-terminal domain of HtpG contains a highly conserved ATP-binding site, a characteristic feature of the GHKL (Gyrase, Hsp90, Histidine Kinase, MutL) superfamily. wikipedia.orgucl.ac.uk This pocket is responsible for binding and hydrolyzing ATP, a process that fuels the conformational changes necessary for HtpG's chaperone cycle. hsp90.caresearchgate.net The binding of ATP to the NTD is a critical event, triggering a cascade of structural rearrangements throughout the entire protein. wikipedia.org Key amino acid residues within this domain are directly involved in the interaction with ATP and the catalytic activity. wikipedia.org For instance, a specific glutamic acid residue (Glu33 in yeast Hsp90, with a corresponding residue in HtpG) is essential for ATP hydrolysis. wikipedia.orgembopress.org The ATP-binding region also features a "lid" that remains open when ADP is bound and closes upon ATP binding. wikipedia.org
Table 1: Domain Functions of HtpG
| Domain | Primary Function | Key Features |
|---|---|---|
| N-Terminal Domain (NTD) | ATP Binding and Hydrolysis | Contains a conserved GHKL-type ATP-binding pocket. wikipedia.orgucl.ac.uk |
| Middle Domain (MD) | Client Protein Binding | Interacts with unfolded or misfolded client proteins. researchgate.netwikipedia.orgucl.ac.uk |
| C-Terminal Domain (CTD) | Dimerization | Mediates the formation of the functional HtpG homodimer. hsp90.cawikipedia.orgresearchgate.net |
Nucleotide Binding and Hydrolysis Cycle in HtpG
The chaperone activity of HtpG is powered by a dynamic cycle of ATP binding and hydrolysis, which drives significant conformational changes within the protein. uni-heidelberg.debiorxiv.org This mechanochemical cycle allows HtpG to bind, remodel, and release client proteins.
In the absence of nucleotide, HtpG exists in a flexible, open conformation. cratzke.de Upon ATP binding, the protein undergoes a significant conformational change, transitioning to a more rigid and closed state. uni-heidelberg.decratzke.de This transition is not instantaneous but occurs in a stepwise manner, propagating from the nucleotide-binding pocket towards the N-terminus and the middle domain. uni-heidelberg.de This ATP-bound state is considered the "tensed" state, where the chaperone is primed for client interaction and remodeling. uni-heidelberg.de Following ATP hydrolysis, the protein transitions to an ADP-bound state, which is more flexible and resembles the nucleotide-free state, allowing for the release of the client protein. cratzke.denih.gov This cycle of conformational changes, driven by nucleotide binding and hydrolysis, is essential for the chaperone's function. biorxiv.org
The ATPase activity of HtpG is relatively slow, with ATP hydrolysis being the rate-limiting step in the chaperone cycle. uni-heidelberg.denih.gov This slow rate acts as a "timer," allowing sufficient time for client protein interaction and folding. uni-heidelberg.de The steady-state ATPase rate of HtpG has a kcat of approximately 0.011 s⁻¹ and a KM for ATP of 250 µM at 30°C. unam.mxnih.gov Under single-turnover conditions, the hydrolysis rate constant (khyd) is about 0.0077 s⁻¹. nih.gov The ATPase activity of HtpG is also sensitive to pH, with a conformation-specific electrostatic interaction involving a histidine residue (H255) and the bound ATP influencing the rate of hydrolysis. nih.gov This interaction stabilizes the open, inactive conformation, creating an energy barrier to the closed, active state. nih.gov
Table 2: Kinetic Parameters of HtpG ATPase Activity
| Parameter | Value | Condition | Reference |
|---|---|---|---|
| kcat | 0.011 ± 0.001 s⁻¹ | Steady-state, 30°C | unam.mxnih.gov |
| KM (ATP) | 250 ± 82 µM | Steady-state, 30°C | unam.mxnih.gov |
| khyd | 0.0077 ± 0.0003 s⁻¹ | Single-turnover | nih.gov |
Oligomerization States and Functional Architecture of HtpG
The functional efficacy of the High-Temperature Protein G (HtpG) as a molecular chaperone is intrinsically linked to its specific three-dimensional structure and its ability to form oligomeric complexes. HtpG predominantly exists and functions as a homodimer, a structural arrangement that is fundamental to its mechanism of action. hsp90.caportlandpress.comnih.gov This dimeric state is highly stable and is considered a crucial property for its role as a molecular chaperone. nih.govmdpi.com
Each protomer, or individual protein subunit, within the HtpG dimer is organized into three distinct and conserved domains: an N-terminal domain (NTD), a middle domain (MD), and a C-terminal domain (CTD). hsp90.canih.govnih.govresearchgate.net This multi-domain architecture allows for complex conformational dynamics essential for its function.
Table 1: Domain Architecture of the HtpG Protomer
| Domain | Primary Function(s) | Key Characteristics |
|---|---|---|
| N-terminal Domain (NTD) | ATP binding and hydrolysis. hsp90.canih.govbiorxiv.org | Contains a conserved ATP-binding pocket. nih.govbiorxiv.org Can undergo transient dimerization during the chaperone cycle. nih.gov |
| Middle Domain (MD) | Client protein binding; facilitates ATP hydrolysis. nih.govresearchgate.net | Connects the NTD and CTD. biorxiv.org Can be structurally divided into Large-MD and Small-MD regions. researchgate.netbiorxiv.org |
| C-terminal Domain (CTD) | Constitutive dimerization. nih.govresearchgate.netbiorxiv.org | Forms a stable dimerization interface that holds the two protomers together. hsp90.canih.gov |
The constitutive dimerization of HtpG is primarily mediated by its C-terminal domain. hsp90.canih.govbiorxiv.orgnih.gov Structural studies, including X-ray crystallography, have revealed that this dimerization interface is formed by a four-helix bundle, where helices from each CTD interact to create a stable core. nih.govslideplayer.compsu.edu This interaction is stabilized by hydrophobic residues. nih.govpsu.eduresearchgate.net For instance, in Mycobacterium tuberculosis HtpG, two C-terminal α-helices (residues 609–624 and 632–642) from each chain form a compact four-helix bundle that is key to dimerization. nih.govresearchgate.net This CTD-mediated dimerization is preserved even as the chaperone cycles through different conformational states. hsp90.ca
While the dimer is the primary functional state, recombinant HtpG from E. coli has been observed to form larger oligomers at elevated temperatures, such as 65°C. portlandpress.commedchemexpress.commedchemexpress.com However, the dimer is the active form under normal and stress conditions for its chaperone activity. nih.gov
Table 2: Nucleotide-Dependent Conformational States of the HtpG Dimer
| Nucleotide State | Dimer Conformation | Structural Description |
|---|---|---|
| Apo (Nucleotide-free) | Open, V-shaped. hsp90.canih.gov | The domains of each monomer are extended, creating a large cleft. nih.gov The protein can fluctuate between open and extended states while maintaining CTD dimerization. hsp90.ca |
| ADP-bound | Semi-closed, compact. hsp90.canih.gov | Binding of ADP drives dramatic conformational changes, causing hydrophobic elements to converge and become shielded from the solvent. nih.gov |
| ATP-bound | Closed, compact. nih.govnih.gov | This state involves the transient dimerization of the N-terminal domains, creating a closed "clamp" essential for client protein processing. nih.govnih.gov |
This cycle of conformational changes, powered by its ATPase activity, allows HtpG to interact with a wide range of client proteins, facilitating their proper folding or refolding, particularly under conditions of cellular stress. tandfonline.com The stable dimerization provided by the CTD acts as a scaffold, upon which the ATP-driven movements of the NTD and MD can operate to engage and process substrates. nih.govnih.gov
Molecular Interactions and Client Protein Dynamics of Htpg
HtpG as a Core Component of Cellular Proteostasis Mechanisms
HtpG plays a critical role in maintaining the health of the cellular proteome, a process known as proteostasis. asm.orgmdpi.com This involves a range of activities aimed at ensuring proteins are correctly folded and functional, and that misfolded or damaged proteins are either repaired or removed.
A primary function of HtpG is to prevent the misfolding and subsequent aggregation of proteins, which can be toxic to the cell. ontosight.aifrontiersin.org It achieves this by binding to unfolded or partially folded polypeptides, shielding their exposed hydrophobic regions that would otherwise lead to aggregation. nih.gov This "holdase" activity is particularly crucial under stress conditions like heat shock, which increase the population of non-native proteins. string-db.orgjmb.or.kr In Escherichia coli, HtpG has been shown to suppress the thermal aggregation of model proteins such as citrate (B86180) synthase. unam.mx While it can act independently in this capacity, its most effective role is often in concert with other chaperone systems. string-db.org
Beyond simply preventing aggregation, HtpG actively participates in the folding of newly synthesized (de novo) proteins and the refolding of proteins that have been denatured by stress. nih.govresearchgate.netnih.gov This "foldase" activity is dependent on the hydrolysis of ATP. uniprot.orgmedchemexpress.com The binding and hydrolysis of ATP drive conformational changes in the HtpG dimer, which are essential for the binding and release of client proteins, ultimately facilitating their correct folding. nih.govrepec.org For instance, in E. coli, HtpG is involved in the folding of newly made proteins during mild heat shock. unam.mx Furthermore, studies with denatured firefly luciferase have shown that while HtpG alone has modest refolding activity, its presence significantly enhances the refolding capacity of other chaperone systems. asm.orgnih.gov
Interplay with Other Chaperone Systems
HtpG does not operate in isolation but is part of a complex and cooperative network of molecular chaperones. nih.govmdpi.com Its interactions with other chaperone systems are vital for a robust cellular stress response and for handling a diverse range of client proteins.
A key interaction for HtpG is with the DnaK/DnaJ/GrpE system, the primary Hsp70 chaperone machinery in bacteria. researchgate.netasm.org This cooperation is crucial for the efficient refolding of denatured proteins. nih.gov Evidence suggests a sequential and coordinated action where DnaK may first bind to an unfolded protein, which is then transferred to or co-managed by HtpG for subsequent folding steps. nih.govpnas.org
HtpG also plays a modulatory role within the larger chaperone network. nih.gov In the absence of the central DnaK chaperone in E. coli, other chaperones, including HtpG, are upregulated to compensate for the loss, highlighting its integral role in maintaining proteostasis. mpg.de In M. tuberculosis, the absence of HtpG leads to an increased expression of DnaJ co-chaperones and Clp proteases, suggesting a compensatory mechanism to maintain the proteome's integrity. asm.org This indicates that HtpG's presence and activity influence the expression and function of other components of the proteostasis network.
Identification and Characterization of HtpG Client Proteins
While the eukaryotic Hsp90 is known to interact with hundreds of client proteins, the range of identified substrates for the bacterial HtpG is more limited but growing. nih.govoup.com Identifying these client proteins is key to understanding the specific cellular pathways regulated by HtpG. Various techniques, such as phage display and co-purification, have been employed to identify interacting partners. scialert.netscialert.netijcmas.com
Early studies identified the heat shock sigma factor σ32 and a cyclophilin as potential interactors. unam.mx More recent and specific client proteins have been characterized, revealing HtpG's involvement in fundamental cellular processes.
Table 1: Identified Client Proteins of HtpG and Their Functions
| Client Protein | Organism | Function | Reference(s) |
|---|---|---|---|
| 50S ribosomal protein L2 | Escherichia coli | Ribosome biogenesis and function. | scialert.netresearchgate.netresearchgate.net |
| DNA-replication initiator DnaA | Escherichia coli | Initiation of DNA replication. | nih.govnih.gov |
| Cell-division protein FtsZ | Escherichia coli | Cytokinesis. | asm.org |
| 30-kDa linker polypeptide | Synechococcus elongatus | Phycobilisome assembly (photosynthesis). | researchgate.net |
| Cas3 | Escherichia coli | CRISPR-mediated immunity. | nih.gov |
| Colibactin (B12421223) and Yersiniabactin (B1219798) biosynthesis proteins | Escherichia coli | Production of virulence factors. | nih.govoup.com |
| Thyroid hormone receptor | Not specified | Signal transduction. | scialert.netscialert.net |
| Protein kinase | Not specified | Signal transduction. | scialert.netscialert.net |
These findings demonstrate that HtpG's clientele includes proteins involved in protein synthesis, DNA replication, cell division, photosynthesis, and bacterial virulence, underscoring its importance in diverse and critical cellular functions. scialert.netnih.govoup.comresearchgate.netnih.gov The interaction with these clients often involves HtpG recognizing partially folded or near-native states, helping to stabilize them and facilitate their final maturation or assembly into functional complexes. scialert.net
Ribosomal Protein L2 as a Specific Client
Ribosomal protein L2, a component of the 50S ribosomal subunit, has been identified as a specific client of E. coli HtpG. pnas.orgscialert.net The interaction is noteworthy as L2 has been shown to specifically activate the ATPase activity of HtpG, a characteristic feature of Hsp90-client protein interactions. scialert.netnih.gov This activation is not observed with other denatured proteins, highlighting the specificity of the HtpG-L2 association. nih.gov
The binding dynamics reveal that under physiological salt concentrations, L2 exists in a denatured state and is recognized not only by HtpG but also by other chaperone systems like DnaK/DnaJ/GrpE and GroEL/GroES. nih.gov An L2 molecule binds to a dimer of HtpG with an apparent dissociation constant (K(D)) of 0.3 µM at 100mM KCl and 3.3 µM at 200 mM KCl. nih.gov
Structural analyses have pinpointed the domains crucial for this interaction. The C-terminal domain of L2 and the middle-to-C-terminal domain of HtpG are important for their association. nih.gov It is suggested that HtpG may play a role in replenishing the pool of functional L2, which is essential for ribosome biogenesis, particularly when L2 synthesis is compromised. nih.gov
Table 1: HtpG-Ribosomal Protein L2 Interaction Details
| Feature | Description |
| Client Protein | Ribosomal Protein L2 |
| Organism | Escherichia coli |
| Key Finding | L2 specifically activates HtpG's ATPase activity. nih.gov |
| Binding Stoichiometry | One L2 molecule per HtpG dimer. nih.gov |
| Interacting Domains | C-terminal domain of L2 and the middle-to-C-terminal domain of HtpG. nih.gov |
| Proposed Function | Maintaining the functional pool of L2 for ribosome biogenesis. nih.gov |
DNA Replication Initiator DnaA
The initiator of DNA replication, DnaA, is another crucial client protein of HtpG in Escherichia coli. nih.govoup.com The interaction between HtpG and DnaA has been confirmed through both in vivo and in vitro studies, including bacterial two-hybrid systems, pull-down assays, and chemical cross-linking. nih.gov This association points to the involvement of HtpG in the fundamental process of DNA replication. asm.org
The client-binding region of HtpG, located in the middle and C-terminal domains at the base of the cleft formed by the dimer, is likely responsible for the interaction with DnaA. nih.gov The interaction is significant as it suggests a role for HtpG in modulating the activity or stability of DnaA, thereby influencing the initiation of DNA replication.
Cell Division Protein FtsZ
The cell division protein FtsZ, the bacterial homolog of tubulin, has been identified as a client of E. coli Hsp90 (HtpG). asm.orgasm.org HtpG has been shown to modulate the assembly of FtsZ, a critical step in the formation of the Z-ring, which is essential for bacterial cell division. asm.org This interaction highlights the influence of HtpG on the cytoskeleton and cell division machinery in bacteria.
Linker Polypeptides of Phycobilisomes in Cyanobacteria
In the cyanobacterium Synechococcus elongatus PCC 7942, HtpG interacts with linker polypeptides of the phycobilisome, the major light-harvesting antenna complex. researchgate.netnih.govacs.org This interaction is crucial for the stability of these linker proteins, particularly under thermal stress. nih.govresearchgate.net
In an htpG mutant, the amount of the 30 kDa rod linker polypeptide is reduced. nih.govresearchgate.net In vitro studies have demonstrated that HtpG directly interacts with this and other linker polypeptides to prevent their thermal aggregation. researchgate.netnih.gov The stoichiometry of this interaction is one linker polypeptide per HtpG dimer. researchgate.netnih.gov
Domain analysis of HtpG revealed that the middle and N-terminal domains are primarily responsible for this anti-aggregation activity, while the C-terminal domain, involved in dimerization, is also important for full function. nih.govresearchgate.net ADP was found to inhibit this protective function, suggesting that the conformational state of HtpG influences its chaperone activity towards the linker polypeptides. researchgate.net
Table 2: HtpG-Phycobilisome Linker Polypeptide Interaction
| Feature | Description |
| Client Protein | Linker Polypeptides of Phycobilisomes |
| Organism | Synechococcus elongatus PCC 7942 |
| Key Finding | HtpG stabilizes linker polypeptides and prevents their thermal aggregation. nih.govresearchgate.net |
| Stoichiometry | One linker polypeptide per HtpG dimer. nih.govresearchgate.net |
| Interacting Domains (HtpG) | Middle and N-terminal domains. nih.govresearchgate.net |
| Effect of HtpG Deletion | Reduced levels of the 30 kDa rod linker polypeptide. nih.govresearchgate.net |
Cas3 Protein in CRISPR/Cas Systems
HtpG plays a critical role in the function of the CRISPR/Cas system in Escherichia coli by interacting with the Cas3 protein. pnas.orgnih.gov Cas3 is an essential component for the interference stage of the CRISPR-Cas defense mechanism. pnas.org The absence of HtpG leads to the inactivation of the CRISPR system's ability to defend against foreign genetic elements like bacteriophages. pnas.orgnih.gov
The interaction is crucial for maintaining functional levels of Cas3. pnas.orgnih.gov Overexpression of HtpG significantly increases the steady-state level of Cas3. pnas.orgnih.gov Conversely, the inactivity of the CRISPR system due to HtpG deficiency can be rescued by overexpressing Cas3. pnas.orgnih.gov This indicates that HtpG acts as a positive modulator of the CRISPR system by ensuring the stability and availability of the Cas3 protein. pnas.orgnih.gov In Mycobacterium tuberculosis, HtpG has also been found to interact with the Csm3 protein of the type III-A CRISPR/Cas system. frontiersin.org
TilS in Shewanella oneidensis
In the bacterium Shewanella oneidensis, HtpG is essential for growth at high temperatures, and its client protein in this context is TilS. nih.govasm.org TilS is an essential enzyme responsible for the maturation of a specific tRNA required for the translation of the AUA codon. pnas.org
Under heat stress, HtpG protects and activates TilS. pnas.org The interaction between HtpG and TilS is dependent on the collaboration between HtpG and the DnaK chaperone system. pnas.org In the absence of HtpG, the level of TilS is significantly reduced due to degradation, which can be mitigated by the deletion of the HslVU protease. nih.gov This demonstrates a complex interplay between HtpG, DnaK, and cellular proteases in regulating the levels of the essential protein TilS. nih.gov
Table 3: HtpG-TilS Interaction in Shewanella oneidensis
| Feature | Description |
| Client Protein | TilS |
| Organism | Shewanella oneidensis |
| Key Finding | HtpG is essential for the stability and activity of TilS under heat stress. pnas.org |
| Functional Consequence | HtpG-mediated protection of TilS is crucial for bacterial growth at high temperatures. nih.gov |
| Regulatory Interplay | Involves the DnaK chaperone system and the HslVU protease. pnas.orgnih.gov |
CheA, a Chemotaxis-Related Protein
The chemoreceptor kinase CheA has been identified as a client of HtpG in E. coli. nih.govresearchgate.net This interaction is consistent with the hypothesis that bacterial Hsp90 facilitates the assembly of large, membrane-associated protein complexes. nih.gov The interaction between HtpG and CheA is direct and does not appear to depend on other chemotaxis or flagellar proteins. nih.gov
The dimerization domain of CheA is required for its association with HtpG, supporting the idea that HtpG aids in the oligomerization of its clients. nih.gov The interaction with CheA peaks at a specific growth phase, suggesting a temporally regulated role for HtpG in the assembly of the chemotaxis machinery. nih.gov Furthermore, the interaction is dependent on the DnaK/DnaJ chaperone system, indicating a sequential action where DnaK-dependent remodeling precedes HtpG's involvement. nih.govresearchgate.net
Interactions with Biosynthetic Machinery for Secondary Metabolites (e.g., Colibactin and Yersiniabactin)
The bacterial Hsp90 homolog, HtpG, plays a critical role in the virulence of pathogenic Escherichia coli by modulating the synthesis of secondary metabolites. asm.org Research has specifically demonstrated that HtpG is essential for the production of the genotoxin colibactin and the siderophore yersiniabactin. oup.comnih.gov The absence of HtpG results in the abolishment of their synthesis, highlighting its indispensable function in these biosynthetic pathways. oup.com
Colibactin is a hybrid polyketide/non-ribosomal peptide (PK-NRP) genotoxin produced by the enzymatic assembly line encoded by the pks pathogenicity island. oup.comnih.gov This island is frequently found in close proximity to the high-pathogenicity island (HPI), which encodes the machinery for yersiniabactin synthesis. nih.govnih.gov Yersiniabactin is a metallophore that plays a role in metal homeostasis for the bacteria. nih.gov The co-occurrence and regulatory linkage of these two islands suggest a coordinated function in bacterial fitness and virulence, with HtpG acting as a key regulatory checkpoint. nih.gov
The mechanism by which HtpG influences the production of these metabolites involves a complex interplay with other cellular components. Evidence suggests an interaction between the HtpG molecular chaperone and the ClpQ protease. oup.comasm.org It is proposed that HtpG protects essential proteins within the colibactin and yersiniabactin synthesis pathways from being degraded by the ClpQ protease. asm.org This protective chaperone activity ensures the stability and functionality of the complex biosynthetic machinery required for producing these two secondary metabolites. oup.comasm.org Furthermore, HtpG's function in this context is often performed in conjunction with the DnaK/DnaJ/GrpE chaperone system, underscoring a cooperative network in maintaining cellular proteostasis, especially under stress conditions encountered during infection. asm.orgnih.gov Deletion of htpG not only halts the production of colibactin and yersiniabactin but also reduces the in vivo virulence of extraintestinal pathogenic E. coli. oup.com
Table 1: HtpG Interactions with Secondary Metabolite Biosynthetic Machinery
| Interacting Metabolite/System | Key Findings | Functional Implication | References |
| Colibactin | HtpG is required for the synthesis of the genotoxin colibactin. Absence of HtpG abrogates its production. oup.comnih.gov | Regulation of bacterial virulence; potential target for antimicrobial treatments. oup.com | oup.com, nih.gov |
| Yersiniabactin | HtpG is necessary for the production of the siderophore yersiniabactin. oup.comnih.gov | Regulation of bacterial metal homeostasis and virulence. nih.gov | oup.com, nih.gov |
| ClpQ Protease | HtpG appears to protect proteins involved in colibactin and yersiniabactin synthesis from ClpQ-mediated degradation. asm.org | Maintenance and stability of the biosynthetic machinery. asm.org | asm.org |
| pks Island / HPI | HtpG is a common regulatory element for the physically and functionally linked pks island (colibactin) and high-pathogenicity island (HPI, yersiniabactin). nih.gov | Coordinated control of virulence factor production. nih.gov | nih.gov |
Broad Spectrum of Putative Interacting Partners and Functional Implications
The role of HtpG extends far beyond secondary metabolite synthesis, with a broad range of interacting partners that implicate it in numerous fundamental cellular processes. As a molecular chaperone, HtpG's primary function is to assist in the folding, stabilization, and refolding of a diverse set of client proteins, thereby maintaining protein homeostasis, particularly under conditions of environmental stress. oup.com
Studies utilizing techniques such as phage display libraries have identified a wide array of putative HtpG client proteins. These partners span various functional classes, including enzymes involved in DNA replication and maintenance, such as DNA polymerase, DNA gyrase subunit A, and DNA topoisomerase. scialert.netscialert.net The interaction with DnaA, the initiator of DNA replication, has been confirmed both in vivo and in vitro, suggesting a role for HtpG in regulating this critical process, likely under stress conditions when HtpG levels are elevated. nih.gov
HtpG is a central component of the cellular chaperone network. It collaborates extensively with the DnaK/DnaJ/GrpE system to reactivate denatured proteins. asm.orgunam.mx This cooperation is crucial for recovering proteins after host-induced stress in pathogenic bacteria like Mycobacterium tuberculosis. nih.gov In this organism, HtpG interacts with DnaK, which in turn associates with the disaggregase ClpB, forming a powerful protein refolding machine. nih.gov
Beyond its canonical chaperone functions, HtpG is involved in more specialized pathways. It is essential for the functionality of the CRISPR/Cas system in E. coli, where it helps maintain the functional levels of the Cas3 protein, a key component for immunity against foreign DNA. asm.orgfrontiersin.org In Mycobacterium tuberculosis, HtpG has been found to interact with proteins of the type III-A CRISPR/Cas system, influencing the accumulation of Csm proteins and the system's defense capabilities. nih.gov Recent research has also uncovered a novel role for HtpG as a tRNA-binding protein, with increased binding activity during the stationary phase of bacterial growth, suggesting functions beyond protein chaperoning. nih.gov
The diverse interactome of HtpG underscores its importance as a major hub in the cellular protein network, connecting stress response pathways with essential processes like DNA replication, gene expression, and metabolic regulation.
Table 2: Putative Interacting Partners of HtpG and Functional Implications
| Interacting Partner | Method of Identification | Functional Implication | References |
| DnaK/DnaJ/GrpE system | Co-immunoprecipitation, In vitro assays | Cooperative protein folding and reactivation of denatured substrates. asm.orgunam.mx | asm.org, nih.gov, unam.mx |
| DnaA | Bacterial two-hybrid system, Pull-down assay | Regulation of DNA replication initiation, likely under stress. nih.gov | nih.gov |
| ClpB | Genetic and functional studies | Cooperative protein disaggregation and refolding as part of a larger chaperone machine. nih.gov | nih.gov |
| Cas3 (CRISPR) | Genetic analysis | Maintenance of functional Cas3 levels, essential for CRISPR-mediated immunity in E. coli. asm.orgfrontiersin.orgnih.gov | asm.org, frontiersin.org, nih.gov |
| DNA Polymerase | Phage display library | Protein folding support for DNA replication machinery. scialert.netscialert.net | scialert.net, scialert.net |
| DNA Gyrase Subunit A | Phage display library | Chaperoning components of DNA topology maintenance. scialert.netscialert.net | scialert.net, scialert.net |
| DNA Topoisomerase | Phage display library | Chaperoning components of DNA topology maintenance. scialert.netscialert.net | scialert.net, scialert.net |
| 50S Ribosomal Protein L2 | Affinity chromatography | May facilitate protein folding and assembly of ribosomal components. researchgate.net | researchgate.net |
| Sigma 32 (σ³²) | Affinity chromatography | Regulation of the heat shock response. unam.mx | unam.mx |
| tRNA | OOPS (Orthogonal Organic Phase Separation) | Potential role in regulating translation or tRNA stability, particularly in stationary phase. nih.gov | nih.gov |
| Nitric-oxide synthase | Phage display library | Chaperoning of signaling proteins. scialert.netscialert.net | scialert.net, scialert.net |
Biological Roles and Physiological Significance of Htpg in Diverse Organisms
Contribution to Stress Response and Adaptation
HtpG is a key player in the cellular defense mechanisms that allow bacteria to withstand and adapt to various environmental stressors. frontiersin.org This protein is integral to the heat shock response and is also involved in mitigating the damaging effects of oxidative stress and other adverse stimuli.
Thermotolerance and Heat Shock Response
The most well-documented role of HtpG is its contribution to thermotolerance. nih.govohiolink.edu As a heat shock protein, its expression is significantly upregulated in response to elevated temperatures. wikipedia.orgpnas.org This induction is a critical component of the heat shock response, a universal cellular mechanism to protect against heat-induced damage. oup.comtandfonline.com
HtpG functions as a molecular chaperone, assisting in the proper folding of newly synthesized proteins and the refolding of proteins denatured by heat stress. tandfonline.commdpi.com In some bacteria, such as Escherichia coli, HtpG works in conjunction with the DnaK/DnaJ/GrpE chaperone system to manage protein folding. tandfonline.comasm.org This collaboration expands the capacity of the cell to handle the influx of unfolded proteins during heat stress. researchgate.net Studies in various bacteria have demonstrated that the absence or mutation of the htpG gene leads to impaired growth and reduced survival at high temperatures. tandfonline.comoup.comcore.ac.uk
In the cyanobacterium Microcystis aeruginosa, purified recombinant HtpG protein was shown to enhance thermotolerance, providing a defense response to acute heat stress. nih.gov Similarly, in Synechocystis sp. PCC 6803, HtpG was found to be essential for both basal and acquired thermotolerance, with mutant strains exhibiting increased sensitivity to heat stress. ohiolink.edu The expression of a plant-derived low-molecular-mass heat shock protein in E. coli was also found to increase thermotolerance, highlighting the conserved function of these proteins across different kingdoms. pnas.org
Response to Oxidative Stress and Other Environmental Stimuli
Beyond its role in thermotolerance, HtpG is also integral to the bacterial response to oxidative stress and other environmental challenges. frontiersin.orgmdpi.com Oxidative stress, caused by an imbalance between the production of reactive oxygen species and the cell's ability to detoxify them, can lead to significant cellular damage.
In the cyanobacterium Synechococcus sp. PCC 7942, HtpG plays a role in the acclimation to oxidative stress induced by high irradiance or the chemical methyl viologen. nih.gov Inactivation of the htpG gene in this organism resulted in decreased survival and increased photoinhibition of photosystem II under high light conditions, and the mutant was highly sensitive to methyl viologen. nih.gov The expression of the htpG gene was significantly increased under these oxidative stress conditions. nih.gov
In Bacillus subtilis, the transcription factor Spx, a key regulator of the thiol oxidative stress response, influences the expression of htpG. researchgate.net This suggests a link between the heat shock response and the machinery that protects against oxidative damage. HtpG's role in managing protein folding and stability is crucial for maintaining cellular function in the face of various stressors, including osmotic stress, changes in pH, and exposure to toxins. oup.commdpi.com
Role in Bacterial Pathogenesis and Virulence Mechanisms (Molecular Perspective)
HtpG has been identified as a significant virulence factor in a number of pathogenic bacteria. frontiersin.org Its chaperone activity is co-opted to support the function of various proteins that are essential for causing disease, from infection and proliferation within a host to the production of specific virulence factors.
Salmonella Typhimurium Infection and Proliferation
In Salmonella Typhimurium, a common cause of gastroenteritis, HtpG plays a multifaceted role in the infection process. frontiersin.orgnih.govnih.gov Deletion of the htpG gene in S. Typhimurium leads to a downregulation of genes involved in the flagellar assembly pathway, infection pathway, and chemotaxis. frontiersin.orgnih.gov This results in a number of phenotypic changes that compromise the bacterium's ability to cause disease, including:
Reduced Motility: Impaired movement hinders the bacterium's ability to reach and invade host cells. frontiersin.org
Decreased Biofilm Formation: A diminished capacity to form biofilms, which are communities of bacteria that adhere to surfaces and are protected from the host immune system and antibiotics. frontiersin.org
Impaired Adhesion and Invasion: Reduced ability to attach to and enter host cells. frontiersin.org
Lowered Inflammation-Inducing Ability: A weakened capacity to trigger the host inflammatory response, which can be a key part of the infection process. frontiersin.orgnih.gov
Furthermore, the addition of recombinant this compound has been shown to promote the proliferation of S. Typhimurium within host cells, leading to increased inflammation. frontiersin.orgnih.gov This suggests that HtpG not only supports the bacterium's own cellular processes but can also act as an effector that directly influences the host-pathogen interaction. nih.gov
Virulence Factor Production in Pseudomonas aeruginosa (e.g., motility, biofilm formation, proteolytic activity, pigment, biosurfactant)
Pseudomonas aeruginosa is an opportunistic pathogen known for its ability to cause a wide range of infections, particularly in immunocompromised individuals. The virulence of P. aeruginosa is dependent on the production of a variety of factors that contribute to its pathogenicity. Studies using a htpG null mutant have revealed the crucial role of this chaperone in the production and activity of several of these virulence factors. tandfonline.comnih.govexlibrisgroup.comtandfonline.com
The absence of HtpG in P. aeruginosa has been shown to cause:
Decreased Proteolytic Activity: A reduction in the activity of the LasA protease, a staphylolytic enzyme that plays a role in tissue damage during infection. tandfonline.comnih.govtandfonline.com
Reduced Biofilm Formation: Impaired ability to form biofilms, particularly in the initial adhesion step. tandfonline.comnih.govtandfonline.com
Decreased Motility: A reduction in both swimming and twitching motility, which are important for colonization and spreading. tandfonline.comnih.gov
Diminished Pigment and Biosurfactant Production: A decrease in the production of pyoverdine and pyocyanin (B1662382) (pigments with various virulence functions) and rhamnolipids (biosurfactants that contribute to motility and biofilm formation). tandfonline.comnih.govexlibrisgroup.comtandfonline.com
These defects are often more pronounced at higher temperatures, highlighting the link between HtpG's role in stress response and its contribution to virulence. tandfonline.comnih.govexlibrisgroup.com
Association with Genotoxin and Siderophore Synthesis in Escherichia coli
In certain pathogenic strains of Escherichia coli, HtpG is essential for the production of two key secondary metabolites: the genotoxin colibactin (B12421223) and the siderophore yersiniabactin (B1219798). oup.comcore.ac.ukasm.orgasm.orgnih.govnih.gov
Colibactin: This genotoxin is a hybrid polyketide-nonribosomal peptide that can cause DNA damage in eukaryotic cells and has been implicated in the development of colorectal cancer. asm.orgnih.gov The synthesis of colibactin is a complex process carried out by a biosynthetic assembly line encoded by the pks island, a pathogenicity island in the E. coli genome. nih.govnih.gov The absence of HtpG completely abolishes the production of colibactin. oup.comcore.ac.uknih.gov It is believed that HtpG's chaperone activity is required for the proper folding and stability of the proteins involved in the colibactin synthesis pathway. nih.gov
Yersiniabactin: This siderophore is an iron-chelating molecule that allows the bacteria to acquire iron from the host environment, a crucial step for survival and proliferation. oup.comasm.org The synthesis of yersiniabactin is encoded by the high-pathogenicity island, which is often found in conjunction with the pks island. oup.comnih.gov Similar to colibactin, the production of yersiniabactin is also dependent on the presence of HtpG. oup.comcore.ac.ukasm.org
Research has also uncovered an interplay between HtpG and the ClpQ protease in the regulation of colibactin and yersiniabactin synthesis. oup.comasm.org This further underscores the intricate regulatory networks in which HtpG participates to control the expression of key virulence factors.
Involvement in Host-Pathogen Interactions at the Molecular Level
High-temperature protein G (HtpG), the bacterial homolog of the eukaryotic Hsp90 chaperone, is a critical virulence factor for numerous pathogenic bacteria. nih.govoup.com Its function extends beyond a simple stress response protein, playing a direct role in the molecular mechanisms of infection. frontiersin.org In the zoonotic pathogen Leptospira interrogans, HtpG is essential for virulence in animal models of acute leptospirosis. nih.gov While the precise mechanism for its role in leptospiral pathogenesis is not fully understood, its importance as a virulence factor is clearly established. nih.gov
HtpG's involvement in pathogenesis also includes protecting the bacterium from host defense mechanisms. In the fish pathogen Edwardsiella tarda, HtpG is required for the bacterium to resist the bactericidal effects of macrophages and to prevent their activation. nih.gov A mutation in htpG in E. tarda leads to a dramatic reduction in the bacterium's ability to disseminate in the blood and causes an upregulation of pro-inflammatory cytokines in host macrophages. nih.gov In Salmonella Typhimurium, HtpG is associated with invasion and survival in porcine enterocytes and macrophages. frontiersin.org RNA-sequencing data revealed that an htpG mutation in S. Typhimurium resulted in the downregulation of genes involved in flagellar assembly and chemotaxis, compromising the bacterium's motility, biofilm formation, and its ability to adhere to and invade host cells. frontiersin.orgnih.gov The protein is also implicated in the pathogen's ability to induce inflammation. frontiersin.org
The chaperone's role is often linked to its ability to maintain the stability and function of other proteins essential for infection. oup.comtandfonline.com This protective function is vital for bacterial survival against the various stresses encountered within the host environment, such as oxidative stress. nih.gov
Table 1: Role of HtpG in Host-Pathogen Interactions
| Pathogen | HtpG-Dependent Virulence Factor/Process | Consequence of HtpG Deficiency | Reference(s) |
| Leptospira interrogans | General virulence | Attenuation in acute leptospirosis model | nih.gov |
| Escherichia coli (ExPEC) | Production of colibactin and yersiniabactin | Abolished production of toxins/siderophores, reduced virulence | oup.com |
| Pseudomonas aeruginosa | Activity of LasA protease, motility, biofilm formation | Decreased protease activity, reduced motility and biofilm formation | tandfonline.com |
| Edwardsiella tarda | Resistance to macrophage killing, blood dissemination | Increased sensitivity to macrophages, reduced virulence | nih.gov |
| Salmonella Typhimurium | Motility, biofilm formation, adhesion, invasion | Compromised motility, adhesion, and invasion capabilities | frontiersin.orgnih.gov |
| Mycobacterium tuberculosis | General virulence | Attenuated virulence | nih.gov |
Modulation of CRISPR/Cas System Activity
HtpG has been identified as a crucial positive modulator of the Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR)/Cas system, a prokaryotic adaptive immune system against foreign genetic elements. nih.govresearchgate.netpnas.org Its role is particularly well-documented in Escherichia coli, where HtpG is essential for the activity of the CRISPR/Cas system. nih.govnih.gov
In the absence of the htpG gene, the E. coli CRISPR system fails to provide immunity against bacteriophage lysogenization and loses its ability to perform suicidal activity against λ prophage. nih.govresearchgate.netpnas.org This loss of function can be restored by reintroducing the htpG gene. nih.govpnas.org Research has demonstrated that HtpG's essential role is mediated through its specific effect on Cas3, a key protein in the CRISPR interference stage. nih.govpnas.org HtpG is necessary to maintain functional levels of the Cas3 protein. nih.govresearchgate.netpnas.org The absence of HtpG leads to limiting levels of Cas3, rendering the CRISPR system inactive. pnas.org It is believed that HtpG acts as a chaperone for Cas3, potentially assisting in its proper folding or protecting it from degradation, thereby ensuring its stability and accumulation to functional levels. nih.govpnas.org Overexpression of Cas3 can overcome the HtpG deficiency, further supporting the model that HtpG's primary role in this context is to maintain the steady-state level of Cas3. nih.govpnas.org
The influence of HtpG on CRISPR-Cas systems is not limited to E. coli. In Mycobacterium tuberculosis, HtpG also plays a role in the Type III-A CRISPR/Cas system. nih.gov While it does not appear to interact directly with the crRNA-Csm protein complex, its absence influences the accumulation of several Csm (Cas module) proteins, including Csm1, Csm2, Csm3, Csm4, Csm5, and Csm6. nih.gov This altered stoichiometry of Cas proteins likely disrupts the efficiency of the defense mechanism against foreign DNA. nih.gov
Table 2: HtpG's Influence on CRISPR/Cas System Components
| Organism | CRISPR/Cas System | Affected Component | Effect of HtpG | Reference(s) |
| Escherichia coli | Type I-E | Cas3 protein | Essential for maintaining functional levels; increases steady-state levels | nih.govresearchgate.netpnas.orgpnas.org |
| Mycobacterium tuberculosis | Type III-A | Csm proteins (Csm1-6) | Influences the accumulation and stoichiometry of Csm proteins | nih.gov |
Contribution to Cellular Signaling and Regulatory Pathways
As a molecular chaperone homologous to the eukaryotic Hsp90, HtpG is deeply involved in cellular signaling and regulatory networks, primarily by ensuring the proper folding and stability of key protein clients. oup.comnih.govijcmas.com Its function is integral to the heat shock response, a universal mechanism for coping with temperature increases and other environmental stresses. asm.org In many bacteria, the expression of htpG is induced by heat shock and oxidative stress. nih.govasm.org
The regulatory influence of HtpG extends to specific signaling pathways. In S. Typhimurium, the absence of HtpG leads to the downregulation of genes in the flagellar assembly and chemotaxis pathways, indicating a regulatory role in motility and environmental sensing. frontiersin.org Similarly, in Vibrio mimicus, transcriptome analysis of an htpG deletion mutant revealed changes in the expression of genes associated with two-component systems, bacterial chemotaxis, and flagellar assembly. frontiersin.org HtpG is also linked to the IL-17 signaling pathway in host-pathogen interactions. genome.jp In eukaryotes, Hsp90 is known to stabilize a large number of proteins involved in signal transduction, such as kinases and hormone receptors, and HtpG is thought to play a similar regulatory role in bacteria by influencing the folding and stability of these signaling proteins. ijcmas.com
Table 3: Cellular Signaling and Regulatory Pathways Involving HtpG
| Pathway/Process | Interacting Proteins/System | Organism(s) | HtpG's Role | Reference(s) |
| Heat Shock Response | Sigma factors (e.g., σ³² in E. coli) | E. coli, B. subtilis | Upregulated expression to manage stress | asm.orgoup.com |
| Protein Quality Control | DnaK/DnaJ/GrpE chaperone system | E. coli, M. tuberculosis | Cooperates to refold denatured proteins | mdpi.comnih.govnih.gov |
| Bacterial Chemotaxis | Chemotaxis pathway genes | S. Typhimurium, V. mimicus | Positive regulation of pathway gene expression | frontiersin.orgfrontiersin.org |
| Flagellar Assembly | Flagellar assembly pathway genes | S. Typhimurium, V. mimicus | Positive regulation of pathway gene expression | frontiersin.orgfrontiersin.org |
| Two-Component Systems | Pathway component genes | V. mimicus | Regulation of gene expression | frontiersin.org |
| CRISPR/Cas Immunity | Cas3, Csm proteins | E. coli, M. tuberculosis | Positive modulation of system activity | nih.govnih.gov |
Metabolic Regulation and Enzymatic Activities
The primary enzymatic activity of HtpG is its function as an ATPase. nih.govmedchemexpress.comuniprot.org This activity is fundamental to its role as a molecular chaperone, as the binding and hydrolysis of ATP drive the conformational changes necessary to bind, process, and release client proteins. ijcmas.com The ATPase activity of HtpG is dependent on divalent metal cations. nih.gov In M. tuberculosis, the ATPase activity is supported by Mg²⁺ and significantly enhanced by Ca²⁺. nih.gov This activity is also sensitive to environmental conditions, with optimal function observed at specific temperatures and pH levels, such as 40°C for E. tarda HtpG and 50°C at pH 8.0 for M. tuberculosis HtpG. nih.govnih.gov
HtpG's influence on metabolism extends beyond its intrinsic enzymatic function. It plays a significant role in regulating metabolic pathways, often by ensuring the stability of key enzymes or regulatory proteins. nih.gov In M. tuberculosis, a quantitative mass spectrometry analysis of an htpG mutant revealed altered expression of a vast number of proteins involved in critical metabolic processes, including cell division, cell wall biosynthesis, DNA transcription and replication, and energy metabolism. nih.gov
Furthermore, HtpG is directly involved in the biosynthesis of secondary metabolites. In E. coli, it is required for the production of the siderophore yersiniabactin and the genotoxin colibactin, which are synthesized by complex enzymatic assembly lines. oup.com Its absence halts the production of these molecules, demonstrating a critical regulatory or supportive role in these specific metabolic pathways. oup.com HtpG has also been shown to protect the enzyme methionine synthase from thermal inactivation and to assist in restoring its activity after heat stress, suggesting a role in maintaining the function of metabolic enzymes. bibliotekanauki.pl Transcriptomic data from V. mimicus links HtpG to the regulation of pyruvate (B1213749) metabolism and glycerophospholipid metabolism. frontiersin.org
Table 4: Enzymatic and Metabolic Functions of HtpG
| Function/Activity | Key Features | Organism(s) | Reference(s) |
| Enzymatic Activity | |||
| ATPase Activity | Metal-dependent (Mg²⁺, Ca²⁺); optimal at specific temperatures and pH. | E. tarda, M. tuberculosis | nih.govnih.govmedchemexpress.com |
| Metabolic Regulation | |||
| Secondary Metabolite Synthesis | Required for the production of colibactin and yersiniabactin. | E. coli | oup.com |
| General Metabolism | Influences proteins in cell wall synthesis, DNA replication, energy metabolism. | M. tuberculosis | nih.gov |
| Enzyme Stability | Protects and helps reactivate enzymes like methionine synthase. | General | bibliotekanauki.pl |
| Pyruvate Metabolism | Regulates expression of pathway genes. | V. mimicus | frontiersin.org |
| Glycerophospholipid Metabolism | Regulates expression of pathway genes. | V. mimicus | frontiersin.org |
Compound and Protein Name Reference
| Name | Type |
| HtpG | Protein |
| Hsp90 | Protein |
| Colibactin | Genotoxin (Secondary Metabolite) |
| Yersiniabactin | Siderophore (Secondary Metabolite) |
| LasA | Protease |
| Cas3 | Protein (Nuclease/Helicase) |
| Cas9 | Protein (Nuclease) |
| Csm1, Csm2, Csm3, Csm4, Csm5, Csm6 | Proteins (CRISPR-associated) |
| DnaK (Hsp70) | Protein (Chaperone) |
| DnaJ (Hsp40) | Protein (Co-chaperone) |
| GrpE | Protein (Nucleotide Exchange Factor) |
| Mg²⁺ | Cation |
| Ca²⁺ | Cation |
| ATP | Nucleotide |
| Methionine Synthase | Enzyme |
| Pyruvate | Metabolite |
| Glycerophospholipid | Lipid |
Regulation of Htpg Expression and Activity
Transcriptional and Translational Control Mechanisms
The regulation of htpG gene expression is a complex process that varies among different bacterial species. In Escherichia coli, the heat shock response, including the expression of htpG, is primarily controlled by the alternative sigma factor σ³² (RpoH). asm.orgasm.org Under normal conditions, σ³² levels are kept low through rapid protein degradation mediated by the DnaK chaperone machinery. nih.gov Upon heat shock or other stresses that lead to an accumulation of unfolded proteins, the DnaK system becomes titrated, leading to the stabilization and increased activity of σ³², which in turn enhances the transcription of heat shock genes like htpG. nih.govoup.com
In contrast, the regulation of htpG in Bacillus subtilis appears to be under positive control. asm.orgnih.gov A specific DNA sequence located downstream of the σᴬ-dependent promoter is essential for the heat inducibility of the htpG gene. asm.orgnih.gov Deletion, inversion, or nucleotide replacement of this sequence abolishes its heat-inducible nature. asm.orgnih.gov Furthermore, fusing this regulatory sequence to a vegetative promoter confers heat inducibility. asm.orgnih.gov This suggests the involvement of a transcriptional activator that recognizes this downstream element to enhance gene expression in response to heat. asm.org Some studies have also suggested a dual control mechanism for htpG in B. subtilis, with upstream sequences potentially involved in repressing basal expression levels at normal temperatures. asm.org
Translational regulation also plays a role in controlling the levels of HtpG. studysmarter.co.ukblackwellpublishing.com In E. coli, the translation of σ³² mRNA is itself temperature-sensitive, providing an additional layer of control over the heat shock response. oup.com This ensures a rapid increase in σ³² protein levels upon a temperature upshift, leading to the swift induction of HtpG and other heat shock proteins. oup.com The coordinated action of transcriptional and translational controls allows the cell to fine-tune the expression of HtpG to meet the demands of changing cellular conditions. studysmarter.co.ukblackwellpublishing.com
Post-translational Modifications of HtpG
Post-translational modifications (PTMs) are crucial for modulating the function of many proteins, and HtpG is no exception. fiveable.me These modifications can alter a protein's structure, stability, localization, and activity, providing a rapid mechanism for cellular response without the need for new protein synthesis. fiveable.me
Phosphorylation is a key post-translational modification of HtpG and its eukaryotic homolog, Hsp90. asm.orguniprot.orgabcam.com In E. coli, HtpG has been identified as a phosphoprotein. asm.org While the precise functional consequences of HtpG phosphorylation in bacteria are still being fully elucidated, studies on its eukaryotic counterpart, Hsp90, provide significant insights. Phosphorylation of Hsp90 can modulate its ATPase activity, chaperone function, and sensitivity to inhibitors. oncotarget.com For instance, phosphorylation of a conserved threonine residue in the N-terminal domain of Hsp90 has been shown to reduce its ATPase activity. oncotarget.com This suggests that phosphorylation can fine-tune the chaperone cycle of Hsp90 to meet the specific requirements of different client proteins. oncotarget.com The regulation of Hsp90 phosphorylation is a dynamic process, with specific kinases and phosphatases controlling the phosphorylation status of the chaperone. tum.de This dynamic regulation allows for organism-specific functional variations and adaptation to diverse environmental conditions. tum.de
Besides phosphorylation, other putative post-translational modifications of HtpG have been suggested, although they are less characterized. Acetylation is another PTM that regulates the Hsp90 system. asm.org While direct evidence for HtpG acetylation is limited, the presence of this modification on its eukaryotic homolog suggests it as a possibility. Another speculative modification is polyphosphorylation, the non-enzymatic attachment of a polyphosphate chain. semanticscholar.orgmdpi.com Modeling studies suggest that polyphosphorylation of a lysine (B10760008) residue in E. coli HtpG could lead to rearrangements of its structure. mdpi.com However, this modification is considered speculative for bacterial HtpG as it lacks the prolonged disordered polyacidic serine and lysine-rich (PASK) motif found in its eukaryotic counterparts where this modification is more established. semanticscholar.orgmdpi.comresearchgate.net Further research is needed to confirm and characterize these and other potential PTMs of HtpG and their impact on its function.
Allosteric Regulation and Feedback Mechanisms
Allosteric regulation is a critical mechanism for controlling enzyme activity, where the binding of an effector molecule to a site other than the active site modulates the protein's function. studysmarter.co.uknumberanalytics.comfiveable.melibretexts.org HtpG, with its multiple domains and complex conformational cycle, is subject to allosteric regulation. rsc.org The binding of ATP to the N-terminal domain induces significant conformational changes that are transmitted to other domains, a hallmark of allosteric communication. researchgate.netacs.orgpdbj.org This allosteric network is crucial for its chaperone activity, coupling ATP hydrolysis to the binding and release of client proteins. researchgate.net
Inhibitors that bind to regions other than the N-terminal ATP-binding site, known as allosteric inhibitors, are being explored as a means to modulate Hsp90 function without inducing the heat shock response, a common side effect of N-terminal inhibitors. rsc.orgnih.gov These allosteric modulators can lock the chaperone in an inactive state, preventing its normal function. nih.gov For example, a potential allosteric binding site has been identified in the middle domain of human Hsp90α, which could serve as a target for novel inhibitors. nih.gov
Feedback loops are also integral to the regulation of the heat shock response. khanacademy.org The HtpG protein itself, as part of the broader Hsp90 family, participates in a feedback mechanism that controls the activity of the master regulator, HSF1 in eukaryotes. Under non-stress conditions, Hsp90 binds to and represses HSF1. Upon stress, the accumulation of unfolded proteins titrates Hsp90 away from HSF1, leading to its activation and the subsequent induction of heat shock genes. As Hsp90 levels rise, it can once again bind to and inactivate HSF1, thus completing the feedback loop. While the direct players differ in bacteria, the principle of chaperone-mediated feedback on transcriptional regulators like σ³² is a conserved theme. nih.gov
Influence of Environmental Conditions on HtpG Levels and Activity
The expression and activity of HtpG are highly responsive to changes in the cellular environment. nih.govrero.ch The most well-characterized inducer of htpG expression is heat shock. asm.orgresearchgate.netnih.gov A sudden increase in temperature leads to a rapid and transient increase in the synthesis of HtpG and other heat shock proteins. asm.orgasm.org Interestingly, in B. subtilis, the induction of htpG is dependent on the absolute temperature rather than the temperature increment. asm.orgnih.gov
However, the response to heat stress can be modulated by the growth environment. asm.orgnih.gov For example, in E. coli, htpG expression increases in response to a temperature shift when cells are grown in a complex medium, but not in a minimal medium with glucose, glycerol, or pyruvate (B1213749). asm.orgnih.gov This suggests that the availability of nutrients, such as amino acids and proteins, influences the cell's ability to mount a robust stress response. rero.ch
Besides heat, other environmental stressors can also influence HtpG levels. These include:
Chemical Stress: Exposure to certain chemicals, such as phenol (B47542) and 2-chlorophenol, can induce htpG expression in E. coli grown in complex media. nih.govrero.ch However, higher concentrations of phenol or exposure in a minimal medium can lead to repression of htpG expression. nih.govrero.ch
Oxidative Stress: In some bacteria, oxidative stress has been shown to affect the levels of heat shock proteins, though the specific response of HtpG can vary. mdpi.com For instance, in Synechocystis sp. PCC 6803, hydrogen peroxide induces the expression of the htpG gene. ohiolink.edu
Osmotic Stress: While some heat shock genes are induced by osmotic stress, htpG in B. subtilis does not appear to be induced by an osmotic upshock. asm.org In contrast, salt stress does induce htpG expression in Synechocystis sp. PCC 6803. ohiolink.edu
Host Environment: During infection, pathogenic bacteria experience a variety of stresses, including temperature shifts and oxidative stress, which can lead to the induction of HtpG. mdpi.comoup.comoup.com HtpG has been identified as a virulence factor in several bacterial pathogens, playing a role in adapting to the host environment. frontiersin.orgfrontiersin.orgnih.gov
The following table summarizes the effect of different environmental conditions on HtpG expression in various organisms.
Chemical Compounds Mentioned
Advanced Research Methodologies and Approaches for Htpg Study
Protein Engineering and Recombinant HtpG Production
The production of HtpG for in-vitro studies heavily relies on protein engineering and recombinant expression systems. ontosight.ai A common approach involves cloning the htpG gene into an expression vector, such as pET-32a or pGEX-2T, which is then introduced into a suitable host, most frequently Escherichia coli strains like BL21(DE3). frontiersin.orgscialert.net This allows for the overexpression of the HtpG protein, often with an affinity tag like a polyhistidine (His-tag) or Glutathione S-transferase (GST-tag) to facilitate purification. frontiersin.orgscialert.netasm.org
Purification is typically achieved through affinity chromatography, such as nickel-affinity chromatography for His-tagged proteins or glutathione-sepharose for GST-tagged proteins. frontiersin.orgscialert.netnih.gov Further purification steps, like size-exclusion chromatography, can be employed to ensure a homogenous protein sample. nih.gov The expression of recombinant HtpG is often induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG). frontiersin.orgscialert.netasm.org
Researchers have also generated mutant versions of HtpG to study the function of specific domains or residues. For instance, site-directed mutagenesis has been used to create point mutations in the C-terminal domain to investigate their effects on dimerization and to generate mutant HtpG with reduced ATPase activity by targeting residues in the N-terminal domain. nih.govnih.gov Deletion mutants have also been constructed to understand the role of HtpG in processes like bacterial infection. frontiersin.org
Interactive Table: Recombinant HtpG Production Systems
| Vector | Host Strain | Tag | Induction | Purification Method | Reference |
| pET-32a | E. coli BL21 | His, S, Trx | IPTG | Ni-affinity column | frontiersin.org |
| pDS56 | E. coli M15(pDMI.1) | His6 | IPTG | Metal chelate adsorbent | asm.org |
| pGEX-2T | E. coli BL21 | GST | IPTG | Glutathione-sepharose | scialert.net |
| pETM-13/pET22-b(+) | E. coli BL21(DE3) | His | IPTG | Ni2+-NTA resin, Size-exclusion chromatography | nih.gov |
Structural Determination Techniques
Understanding the three-dimensional structure of HtpG is crucial for deciphering its mechanism of action. Several high-resolution techniques are employed for this purpose.
X-ray Crystallography
X-ray crystallography has been instrumental in revealing the atomic-level structure of HtpG. This technique has been used to determine the crystal structures of full-length E. coli HtpG in various nucleotide-bound states, including ADP-bound and nucleotide-free forms. rcsb.orgnih.gov These studies have shown that HtpG exists as a dimer and undergoes significant conformational changes upon nucleotide binding. rcsb.orgnih.gov For example, in the absence of a nucleotide, HtpG adopts an "open" conformation, while ADP binding promotes a more "closed" state. rcsb.orgnih.gov The structure of the carboxy-terminal dimerization domain has also been solved, revealing a four-helix bundle critical for dimerization. nih.govebi.ac.uk
Interactive Table: X-ray Crystallography Data for E. coli HtpG
| PDB ID | Description | Resolution (Å) | Reference |
| 2IOP | Full-length HtpG bound to ADP | 3.55 | rcsb.org |
| 1SF8 | Carboxy-terminal domain of HtpG | 2.6 | nih.govebi.ac.uk |
Nuclear Magnetic Resonance (NMR) and Cryo-Electron Microscopy (Cryo-EM)
Nuclear Magnetic Resonance (NMR) spectroscopy provides insights into the structure and dynamics of HtpG in solution, complementing the static pictures provided by X-ray crystallography. researchgate.net To overcome the challenges of studying a large protein like the HtpG dimer (around 145 kDa) by NMR, researchers have utilized sparse labeling with 13C-methyl alanine (B10760859) in a perdeuterated background. nih.govnih.govescholarship.org This approach simplifies the spectra and allows for the assignment of resonances and the measurement of residual dipolar couplings (RDCs), which provide long-range structural information. nih.govnih.govescholarship.org NMR studies have been used to characterize the apo-protein structure in solution and to monitor chemical shift changes upon the binding of ATP analogs, confirming nucleotide-induced conformational changes. nih.govescholarship.org
Cryo-electron microscopy (cryo-EM) is another powerful technique for determining the structure of large protein complexes. While much of the cryo-EM work has focused on the eukaryotic Hsp90, the findings are often compared to the known structures of its prokaryotic homolog, HtpG. csic.esnih.govbiorxiv.org These comparisons have helped to understand the conformational landscape of the Hsp90 family, revealing different open and closed states. csic.esnih.gov Cryo-EM has been used to study the structure of the entire eukaryotic Hsp90 in its nucleotide-free (apo) state, showing that it exists in a conformational equilibrium between two open states. csic.esnih.gov
Biochemical and Biophysical Characterization
A variety of biochemical and biophysical techniques are used to characterize the functional properties of HtpG.
Enzyme Kinetics and Ligand Binding Assays
As an ATPase, the enzymatic activity of HtpG is a key aspect of its function. Enzyme kinetics studies are performed to determine parameters such as the Michaelis constant (K_M) and the catalytic rate (k_cat) for ATP hydrolysis. nih.gov These studies have shown that HtpG follows Michaelis-Menten kinetics. nih.gov The ATPase activity can be influenced by factors such as temperature and the presence of divalent cations like Mg²⁺ and Ca²⁺. nih.gov
Ligand binding assays are used to investigate the interaction of HtpG with nucleotides and client proteins. Techniques like pull-down assays using immobilized tagged proteins have been employed to confirm the interaction between HtpG and other proteins, such as the DnaA replication initiator. nih.gov
Interactive Table: Kinetic Parameters of E. coli HtpG ATPase Activity
| Parameter | Value | Conditions | Reference |
| k_cat | 0.011 ± 0.001 s⁻¹ | 30°C | nih.gov |
| K_M | 250 ± 82 µM | 30°C | nih.gov |
| k_hyd (single turnover) | 0.0077 ± 0.0003 s⁻¹ | Not specified | nih.gov |
Calorimetry (Implicitly relevant for protein-ligand interactions)
Calorimetry is a powerful biophysical technique used to measure the heat changes that accompany biochemical reactions. This information provides deep insights into the thermodynamics of protein-ligand interactions. While specific, in-depth calorimetric studies focused solely on HtpG are not extensively detailed in publicly available literature, the principles of calorimetry are fundamentally relevant to understanding how HtpG interacts with its various binding partners, including nucleotides like ATP, co-chaperones, and substrate proteins. The two primary calorimetric techniques applicable to studying HtpG are Isothermal Titration Calorimetry (ITC) and Differential Scanning Calorimetry (DSC).
Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event at constant temperature. nih.gov In a typical ITC experiment to study HtpG, a solution of a potential ligand (e.g., ATP, a client protein, or a co-chaperone) would be titrated into a sample cell containing HtpG. The resulting heat changes are measured after each injection.
This method allows for the direct determination of several key thermodynamic parameters from a single experiment nih.gov:
Binding Affinity (K_a_): Quantifies the strength of the interaction.
Stoichiometry (n): Determines the ratio of ligand to protein in the complex.
Enthalpy Change (ΔH): Reflects the change in heat content of the system upon binding. A negative ΔH indicates an exothermic reaction, often driven by the formation of favorable interactions like hydrogen bonds. mdpi.com
Entropy Change (ΔS): Calculated from the binding affinity and enthalpy, this parameter provides insight into the change in disorder of the system upon binding.
By analyzing these parameters, researchers can elucidate the driving forces behind HtpG's interactions. nih.gov For instance, ITC could be used to compare the binding thermodynamics of ATP versus ADP to HtpG, revealing how nucleotide status influences the chaperone's energy landscape.
Differential Scanning Calorimetry (DSC) measures the change in heat capacity of a molecule as it unfolds due to increasing temperature. When a ligand binds to a protein, it often increases the protein's thermal stability. DSC can quantify this stabilization. tainstruments.com In the context of HtpG, a DSC experiment would involve heating a sample of HtpG in the presence and absence of a ligand. The temperature at which the protein unfolds (the melting temperature, T_m_) is measured. An increase in T_m_ in the presence of the ligand indicates that the ligand stabilizes the folded state of HtpG. tainstruments.com This provides a direct measure of how binding to client proteins or co-chaperones affects HtpG's structural stability. tainstruments.com
| Calorimetric Technique | Principle | Key Parameters Determined for HtpG Interactions | Potential Application for HtpG Study |
| Isothermal Titration Calorimetry (ITC) | Measures heat released or absorbed during the titration of a ligand into a protein solution at constant temperature. nih.gov | Binding Affinity (K_a), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS). nih.gov | Quantifying the binding strength and thermodynamic drivers of HtpG's interaction with ATP, ADP, co-chaperones, and substrate proteins. |
| Differential Scanning Calorimetry (DSC) | Measures the change in heat capacity of a protein as it is heated, causing it to unfold. tainstruments.com | Melting Temperature (T_m_), Enthalpy of Unfolding (ΔH_unfold_). | Assessing the change in HtpG's thermal stability upon binding to nucleotides, inhibitors, or client proteins. tainstruments.com |
Interaction Discovery and Validation Methods
Identifying and confirming the proteins that interact with HtpG is crucial for understanding its cellular functions. A variety of powerful molecular biology techniques are employed for this purpose, ranging from large-scale screening methods to specific in-vitro validation assays.
Phage Display Library Screening
Phage display is a high-throughput screening technique used to identify protein-protein interactions. scialert.netresearchgate.net The method utilizes bacteriophages (viruses that infect bacteria) to display vast libraries of peptides or proteins on their surfaces. febscongress.org This technique was employed to identify potential interacting partners for the E. coli this compound. scialert.netscialert.net
In a key study, the htpG gene from E. coli was cloned to produce a GST-HtpG fusion protein, which was then purified. scialert.net This purified "bait" protein was used to screen a phage library displaying 15-mer peptides. Phages that displayed peptides binding to GST-HtpG were selectively isolated and amplified. After several rounds of selection to enrich for high-affinity binders, the DNA from the selected phages was sequenced to identify the amino acid sequences of the binding peptides. scialert.netresearchgate.net These peptide sequences were then used to search protein databases for homologous sequences in known proteins, thereby identifying putative HtpG-interacting partners. scialert.net
Table of Putative HtpG Interacting Partners Identified via Phage Display
| Identified Partner Protein/Family | Function |
|---|---|
| DNA polymerase | DNA replication and repair |
| DNA topoisomerase | Manages DNA topology |
| 50S ribosomal protein L2 | Ribosome assembly and function |
| ATP synthase | ATP synthesis |
| Thyroid hormone receptor | Signal transduction |
| Protein kinase | Signal transduction |
| Nitric oxide synthase | Signal molecule synthesis |
| p53 tumor antigen | Cell cycle regulation |
This table is based on findings from a study that used phage display to identify proteins with domains homologous to HtpG-binding peptides. scialert.net
Bacterial Two-Hybrid Systems
The bacterial two-hybrid (B2H) system is a genetic method used to detect protein-protein interactions in vivo. nih.gov The system is based on the reconstitution of a transcriptional activator's function. Two proteins of interest are genetically fused to separate domains of a transcriptional activator. If the two proteins interact, they bring the activator domains into close proximity, leading to the transcription of a reporter gene, which can be detected by cell growth on a selective medium. researchgate.net
This method has been successfully used to demonstrate the interaction between E. coli HtpG and DnaA, the main initiator of DNA replication. nih.gov In this study, the htpG and dnaA genes were cloned into two separate plasmids to produce fusion proteins. An interaction was observed when the htpG gene was expressed from a high-copy-number plasmid, suggesting that the interaction might be concentration-dependent in vivo. nih.gov
In another example, a B2H system was used to map the interaction between HtpG from the nitrogen-fixing bacterium Mesorhizobium huakuii and the protein AsE246 from its plant host. The results showed that the C-terminal HSP90 domain of HtpG is critical for this interaction, whereas the N-terminal ATPase domain is not involved. researchgate.net
Co-immunoprecipitation and Pull-down Assays
Co-immunoprecipitation (Co-IP) and pull-down assays are cornerstone techniques for validating protein-protein interactions. neuromics.comcmpcollege.ac.in
Co-immunoprecipitation (Co-IP) is an in vivo method where an antibody specific to a "bait" protein is used to precipitate the bait from a cell lysate. Any proteins that are stably interacting with the bait protein are co-precipitated and can be identified by methods like Western blotting. creative-proteomics.com This technique was used to show a physical interaction between HtpG and the chaperones DnaJ2 and DnaK2 in cyanobacteria, providing evidence for their cooperative function. researchgate.netnih.gov
Pull-down assays are a similar, in vitro method. cmpcollege.ac.in In this assay, a purified "bait" protein, often tagged with an affinity tag like GST (glutathione-S-transferase) or a His-tag, is immobilized on beads. sigmaaldrich.com This bait-coated matrix is then incubated with a cell lysate or a solution containing a putative "prey" protein. If the prey protein interacts with the bait, it will be "pulled down" from the solution and can be detected after washing away non-specific binders. creative-proteomics.com A modified pull-down assay confirmed the in vitro interaction between E. coli HtpG and the DnaA protein. nih.gov
| Assay | Principle | Type of Interaction Detected | Example of HtpG Interaction Studied |
| Co-immunoprecipitation (Co-IP) | Uses an antibody to pull down a target protein and its binding partners from a cell lysate. creative-proteomics.com | In vivo | HtpG with DnaJ2 and DnaK2 in cyanobacteria. researchgate.netnih.gov |
| Pull-down Assay | Uses a purified, tagged "bait" protein immobilized on a solid support to capture interacting "prey" proteins from a solution. cmpcollege.ac.in | In vitro | HtpG with DnaA in E. coli. nih.gov |
Chemical Cross-linking
Chemical cross-linking is a technique used to covalently link interacting proteins, thereby stabilizing transient or weak interactions for easier detection. nih.gov Homobifunctional cross-linking agents, such as glutaraldehyde, have reactive groups at both ends that can form covalent bonds with specific amino acid side chains (e.g., the amine groups of lysine) on nearby proteins. nih.gov
This method was used to provide further evidence for the interaction between E. coli HtpG and DnaA. Purified HtpG and DnaA proteins were incubated together in the presence of glutaraldehyde. The reaction products were then analyzed by SDS-PAGE and Western blotting. An additional band, corresponding to the size of an HtpG-DnaA complex, was observed only in the presence of the cross-linking agent, confirming a direct physical interaction between the two proteins. nih.gov This technique is valuable because it provides evidence of spatial proximity under specific experimental conditions. nih.govunh.edu
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) is a label-free, real-time optical technique for analyzing biomolecular interactions. nih.gov In an SPR experiment, one protein (the "ligand") is immobilized on the surface of a sensor chip. A solution containing the other protein (the "analyte") is then flowed over the surface. Binding between the analyte and the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. nih.gov
SPR provides detailed kinetic data about the interaction, including:
Association rate constant (k_a_): The rate at which the complex forms.
Dissociation rate constant (k_d_): The rate at which the complex breaks apart.
Equilibrium dissociation constant (K_D_): A measure of binding affinity, calculated as k_d_/k_a_.
This technique has been instrumental in characterizing the interactions of HtpG with various partners. For instance, SPR was used to analyze the binding kinetics of cyanobacterial HtpG with DnaJ2 and DnaK2. researchgate.netnih.gov The results showed that DnaJ2 binds to HtpG with submicromolar affinity, while HtpG binds to DnaK2 with micromolar affinity. researchgate.netnih.gov More recently, SPR was used to identify and characterize the direct interaction between HtpG and EspB, a protein associated with the CRISPR/Cas system in Mycobacterium tuberculosis. nih.gov
Table of HtpG Interaction Kinetics Measured by SPR
| Interacting Proteins | Organism | Affinity (K_D_) | Reference |
|---|---|---|---|
| HtpG and DnaJ2 | Synechococcus elongatus (Cyanobacterium) | Submicromolar | researchgate.netnih.gov |
| HtpG and DnaK2 | Synechococcus elongatus (Cyanobacterium) | Micromolar | researchgate.netnih.gov |
| HtpG and EspB | Mycobacterium tuberculosis | Not specified | nih.gov |
This table summarizes kinetic data obtained from SPR experiments as reported in the cited literature.
Mass Spectrometry-Based Interactomics
Mass spectrometry (MS)-based interactomics is a powerful approach to identify the protein-protein interactions of HtpG. This methodology allows for the characterization of the HtpG interactome, revealing its client proteins and co-chaperones.
In one approach, purified crRNA-Csm protein complexes from Mycobacterium tuberculosis were analyzed using mass spectrometry, which led to the detection of HtpG, suggesting an interaction with the CRISPR/Cas system. nih.gov Further investigation using techniques like surface plasmon resonance and immunoprecipitation can then validate these potential interactions. researchgate.net For instance, the interaction between HtpG and the CRISPR-associated protein Csm3, as well as with EspB, was confirmed in vitro using surface plasmon resonance. nih.gov
Another method involves purifying HtpG and its interacting partners from cell lysates and identifying the co-purified proteins by mass spectrometry. For example, tandem mass spectrometry (LC-MS/MS) has been used to identify proteins that interact with HtpG in E. coli, revealing its association with a variety of cellular components. nih.govresearchgate.net Phage display library screening coupled with mass spectrometry has also been employed to identify putative interacting partners of HtpG. scialert.net This technique identified several proteins with homologous sequences to the phage-displayed inserts that bind HtpG, including uroporphyrinogen decarboxylase and NADH dehydrogenase. scialert.net
Quantitative mass spectrometry can also be used to analyze differentially expressed proteins in the absence of HtpG (ΔhtpG strains), providing insights into the cooperative network of chaperones and proteases that maintain proteostasis. nih.gov
Table 1: Examples of HtpG Interacting Proteins Identified by Mass Spectrometry
| Interacting Protein/Complex | Organism | Method of Identification | Reference |
| crRNA-Csm protein complex | Mycobacterium tuberculosis | Mass Spectrometry of purified complex | nih.gov |
| EspB | Mycobacterium tuberculosis | Mass Spectrometry, Surface Plasmon Resonance | nih.gov |
| Csm3 | Mycobacterium tuberculosis | Surface Plasmon Resonance | nih.gov |
| Uroporphyrinogen decarboxylase | E. coli | Phage Display Library Screening, Sequence Homology | scialert.net |
| NADH dehydrogenase | E. coli | Phage Display Library Screening, Sequence Homology | scialert.net |
Functional Assays in In Vitro and Cellular Systems
Protein refolding assays are crucial for demonstrating the chaperone activity of HtpG. A commonly used model substrate is denatured firefly luciferase. In these assays, luciferase is denatured, typically by heat, causing it to lose its enzymatic activity while remaining soluble. The ability of HtpG, alone or in combination with other chaperones, to restore the native conformation and activity of luciferase is then measured.
Studies have shown that E. coli HtpG can promote the reactivation of heat-inactivated luciferase, a process that is dependent on the DnaK chaperone system (the prokaryotic Hsp70 system). pnas.orgnih.govpnas.org The reactivation of luciferase is enhanced when HtpG and the DnaK system (comprising DnaK, DnaJ, and GrpE) are present together, indicating a synergistic collaboration. pnas.orgpnas.org This cooperative action is ATP-dependent, as demonstrated by the inhibition of luciferase reactivation by the Hsp90 ATPase inhibitor geldanamycin. nih.govpnas.org
Similarly, in Mycobacterium tuberculosis, HtpG (mHtpG) exhibits chaperonin activity towards denatured luciferase. nih.gov While mHtpG alone only marginally restores luciferase activity, its presence significantly stimulates the refolding activity of the mycobacterial DnaK/DnaJ/GrpE (KJE) chaperone system. nih.govasm.org This effect is dose-dependent, with increasing concentrations of the KJE system leading to greater refolding in the presence of mHtpG. nih.gov Other denatured protein substrates, such as malate (B86768) dehydrogenase (MDH) and glucose-6-phosphate dehydrogenase (G6PDH), have also been used to study the refolding capabilities of HtpG in conjunction with the DnaK system. nih.govresearchgate.net
Table 2: HtpG-Mediated Protein Refolding Assay Findings
| Organism | Substrate | Key Finding | Reference |
| E. coli | Heat-inactivated Luciferase | HtpG promotes reactivation in a DnaK system-dependent manner. | pnas.orgnih.govpnas.org |
| E. coli | Heat-inactivated Luciferase | Synergistic and ATP-dependent collaboration between HtpG and the DnaK system. | pnas.orgpnas.org |
| Mycobacterium tuberculosis | Denatured Luciferase | mHtpG stimulates the refolding activity of the KJE chaperone system. | nih.govasm.org |
| Cyanobacteria | Urea-denatured Lactate (B86563) Dehydrogenase, Heat-denatured G6PDH | HtpG enhances native refolding assisted by the DnaK2 chaperone system. | nih.gov |
| Cyanobacteria | Heat-denatured Malate Dehydrogenase | HtpG traps the denatured substrate for subsequent transfer to the DnaK2 system for refolding. | nih.govresearchgate.net |
To investigate the role of HtpG in cellular processes, researchers utilize cellular proliferation and toxicity assays. These assays help to understand the impact of HtpG on host cell viability and proliferation, particularly in the context of bacterial infection.
For instance, in studies involving Salmonella Typhimurium, the effect of recombinant this compound on the proliferation of intestinal porcine epithelial cells (IPEC-J2) has been examined. frontiersin.orgnih.gov Cell proliferation can be quantified using a Cell Counting Kit-8 (CCK-8) assay, which measures the absorbance at 450 nm, correlating with the number of viable cells. frontiersin.orgnih.gov Such studies have shown that HtpG can promote the proliferation of host cells, potentially contributing to the infection process. frontiersin.org
Toxicity assays, such as the lactate dehydrogenase (LDH) assay, are used to assess cell damage caused by HtpG or bacteria expressing it. nih.gov In Pseudomonas plecoglossicida, HtpG-RNAi strains exhibited lower toxicity, indicating a role for HtpG in the pathogen's virulence. frontiersin.org The disruption of the htpG gene in Porphyromonas gingivalis, however, did not significantly affect its adherence to and invasion of cultured human cells. nih.gov
The influence of HtpG on bacterial virulence-related phenotypes such as motility, biofilm formation, and adhesion is assessed through a variety of in vitro assays.
Motility assays are used to determine the swimming and swarming capabilities of bacteria. tandfonline.com In Salmonella Typhimurium, the swimming motility of a ΔhtpG mutant was significantly reduced compared to the wild-type strain, as measured by the diameter of the growth circle on semi-solid agar. frontiersin.orgnih.gov Similar findings have been reported for Pseudomonas aeruginosa, where a null mutation in the htpG gene affected both swimming and twitching motility. tandfonline.comtandfonline.com
Biofilm formation assays quantify the ability of bacteria to form biofilms on surfaces. This is often evaluated by crystal violet staining of biofilms grown in microtiter plates. nih.govtandfonline.com Deletion of htpG in S. Typhimurium resulted in a significant decrease in biofilm formation. frontiersin.orgnih.gov Likewise, a ΔhtpG mutant of P. aeruginosa showed reduced biofilm formation, particularly at the initial adhesion step. tandfonline.comtandfonline.com
Adhesion assays measure the ability of bacteria to attach to host cells. frontiersin.orgnih.gov For S. Typhimurium, adhesion to IPEC-J2 cells was compromised in the ΔhtpG mutant. frontiersin.orgnih.gov This is a critical step in host infection, and the reduced adhesion capacity of the mutant highlights HtpG's role in this process.
Omics and Bioinformatics Approaches
Transcriptomics, particularly RNA sequencing (RNA-seq), is a powerful tool for profiling gene expression changes associated with HtpG. By comparing the transcriptomes of wild-type and ΔhtpG mutant strains, researchers can identify genes and pathways regulated by HtpG.
In Salmonella Typhimurium, RNA-seq analysis of a ΔhtpG mutant revealed the downregulation of genes primarily involved in flagellar assembly, bacterial chemotaxis, and Salmonella infection pathways. frontiersin.org Specifically, 14 downregulated genes were identified in the flagellar assembly pathway, including fliC, flgM, and motA. frontiersin.org These findings correlate with the observed defects in motility, biofilm formation, and adhesion in the mutant strain. frontiersin.orgnih.gov
Dual RNA-seq has been employed to simultaneously analyze the transcriptomes of both the pathogen and the host during infection. This approach was used to study the interaction between Pseudomonas plecoglossicida and its fish host, Epinephelus coioides. nih.govresearchgate.net The study revealed that silencing the htpG gene in the pathogen attenuated the expression of bacterial virulence genes while inducing the expression of host immune-related genes. nih.govresearchgate.net This highlights the role of HtpG in modulating the host-pathogen interaction.
In Vibrio mimicus, transcriptomic analysis of a ΔhtpG strain demonstrated that the deletion of htpG increased the bacterium's sensitivity to antimicrobial peptides. frontiersin.org This was attributed to the upregulation of genes involved in lipopolysaccharide synthesis and downregulation of genes related to glycerophospholipid content and efflux pumps. frontiersin.org
Proteomics for Differential Protein Expression and Interactome Mapping
Proteomics serves as a powerful tool for understanding the global cellular role of HtpG by identifying changes in protein expression upon its absence and mapping its network of physical interactions. Quantitative mass spectrometry is a key technique in this field, allowing for the comparison of protein levels between wild-type and mutant strains, such as a ∆htpG mutant. nih.govresearchgate.net
In Mycobacterium tuberculosis, quantitative mass spectrometry analysis of a ∆htpG strain revealed the differential expression of various chaperones and protease machinery components. nih.gov This suggests a cooperative role for HtpG in maintaining the cellular proteome. nih.govresearchgate.net Specifically, the study observed increased expression of DnaJ1, DnaJ2, ClpX, and ClpC1 in the ∆htpG mutant, indicating that the cell compensates for the loss of HtpG by upregulating other components of the protein quality control system. researchgate.net
Interactome mapping, often performed using affinity purification-mass spectrometry (AP-MS), identifies direct and indirect protein-protein interactions (PPIs). nih.govresearchgate.net This method involves tagging the "bait" protein (HtpG) and pulling it out of the cell lysate along with its binding partners ("prey"), which are then identified by mass spectrometry. researchgate.net In Escherichia coli, HtpG has been shown to interact with the DnaK/DnaJ/GrpE chaperone system. nih.govtandfonline.com The interaction with DnaK occurs at its nucleotide-binding domain, a region that also involves DnaJ binding. nih.gov Studies in M. tuberculosis have further specified that HtpG's association with the DnaK/DnaJ/GrpE (KJE) system involves a direct interaction with the co-chaperone DnaJ2. nih.govresearchgate.net Furthermore, proteomics has uncovered novel roles for HtpG, such as its function as a tRNA-binding protein in the stationary phase in E. coli. embopress.org
These proteomic approaches are crucial for building a comprehensive picture of HtpG's functional network, revealing its collaboration with other chaperones and its role in diverse cellular processes, from protein folding to CRISPR-mediated immunity and virulence. nih.govtandfonline.compnas.org
Table 1: Experimentally Identified HtpG Interacting Proteins
| Interacting Protein | Organism | Method of Identification | Functional Context |
|---|---|---|---|
| DnaK (Hsp70) | Escherichia coli, Mycobacterium tuberculosis | Affinity Purification / Co-immunoprecipitation | Chaperone System Cooperation nih.govresearchgate.net |
| DnaJ2 | Mycobacterium tuberculosis | Quantitative Mass Spectrometry / Two-Hybrid System | Direct link to the DnaK/DnaJ/GrpE system nih.govresearchgate.net |
| Cas3 | Escherichia coli | Genetic Screening / Western Blot | CRISPR-mediated immunity pnas.org |
| AsE246 (nsLTP) | Mesorhizobium huakuii | Bacterial Two-Hybrid System / Pull-down | Symbiotic Nitrogen Fixation researchgate.net |
| LexA | Pseudomonas plecoglossicida | Co-immunoprecipitation / Molecular Docking | Regulation of Virulence researchgate.net |
| tRNA (LeuX) | Escherichia coli | iCLIP | RNA binding in stationary phase embopress.org |
Computational Modeling and Molecular Dynamics Simulations
Computational modeling and molecular dynamics (MD) simulations are indispensable for studying the structural dynamics and mechanism of HtpG at an atomic level. nih.govnih.gov These methods complement experimental techniques by providing insights into the conformational changes that are central to the Hsp90 chaperone cycle. nih.govnih.gov
Homology modeling is often a starting point, where the 3D structure of an this compound is predicted based on the known structure of a homolog, such as E. coli HtpG. nih.gov More recently, artificial intelligence approaches like AlphaFold2 have been used to predict HtpG structures with near-experimental accuracy. nih.gov These structural models serve as the foundation for more advanced computational studies. nih.gov
MD simulations track the movements of atoms in a protein over time, revealing its dynamic nature. nih.govnih.gov Simulations of HtpG have been crucial in characterizing the large-scale conformational rearrangements that define its function, such as the transition between an "open" state (typically unbound or ADP-bound) and a "closed" or compact state (ATP-bound). nih.govplos.org These simulations show that HtpG is a highly flexible molecule, with relatively rigid domains connected by unstructured linkers that allow for significant rigid-body movements. nih.gov The binding of nucleotides like ATP and ADP has been shown to shift the conformational equilibrium, with ATP binding promoting the closed, catalytically active conformation. nih.govnih.gov
These computational approaches have also been used to:
Identify key electrostatic interactions between specific residues that guide the conformational transitions. nih.gov
Analyze the allosteric communication pathways between the N-terminal ATP-binding domain, the middle client-binding domain, and the C-terminal dimerization domain. researchgate.netplos.org
Predict the effects of mutations on HtpG function and stability. plos.org
Model the interaction between HtpG and its client proteins or other chaperones. researchgate.netresearchgate.net
By combining MD simulations with experimental data from techniques like small-angle X-ray scattering (SAXS) and hydrogen-deuterium exchange mass spectrometry (HX-MS), researchers can build a detailed and dynamic picture of the HtpG chaperone cycle. nih.govresearchgate.netplos.org
Table 2: Key Findings from Computational Studies of HtpG
| Study Focus | Methodology | Key Finding |
|---|---|---|
| Conformational Transitions | Molecular Dynamics (MD) Simulations | HtpG undergoes dramatic rearrangements between open, extended, and compact states guided by key electrostatic interactions. nih.gov |
| Nucleotide Effects | MD Simulations | ATP and ADP binding shift the conformational equilibrium, stabilizing different closed conformations essential for the chaperone cycle. nih.govnih.gov |
| Structural Prediction | Homology Modeling / AlphaFold2 | Confirmed the canonical three-domain chaperone-like structure of HtpG from M. tuberculosis. nih.gov |
| Allosteric Communication | Protein Structure Networks / MD Simulations | Identified networks of residues that regulate long-range communication between the N-terminal, Middle, and C-terminal domains. plos.org |
| Domain Mobility | MD Simulations / Principal Component Analysis | Revealed that the N-terminal and C-terminal domains act as rigid bodies, facilitating the opening and closing motions of the chaperone. researchgate.net |
Sequence Alignment and Phylogenetic Tree Construction
Sequence alignment and phylogenetic analysis are fundamental bioinformatic techniques used to study the evolutionary history and conserved functional regions of the this compound. nih.govbiorxiv.org HtpG is a highly conserved heat shock protein, and comparing its amino acid sequence across different species reveals critical insights. nih.govbiorxiv.org
Multiple sequence alignments (MSAs) of HtpG homologs from various organisms—ranging from different bacteria to eukaryotes—highlight regions of high conservation. biorxiv.orgucl.ac.uk These conserved regions typically correspond to functionally critical domains, such as the N-terminal ATP-binding site (the Bergerat fold), the middle domain involved in client protein binding, and the C-terminal dimerization domain. biorxiv.orgasm.org For example, alignments show that the E. coli HtpG is 42% identical to its human homolog, indicating strong evolutionary pressure to maintain its core function. plos.org The analysis of sequences also helps in identifying unique insertions or deletions that may confer species-specific functions. biorxiv.org
Phylogenetic tree construction uses sequence data to infer evolutionary relationships. nih.govbiorxiv.org These trees depict how HtpG from different species have diverged over time. nih.gov For instance, phylogenetic analysis of HtpG from M. tuberculosis shows a close evolutionary relationship with HtpG from other members of the M. tuberculosis complex, such as M. bovis and M. africanum. nih.govasm.org Such analyses have also revealed that bacterial HtpG proteins can be divided into ancient paralogous families (Hsp90A, Hsp90B, Hsp90C), with distinct evolutionary trajectories. plos.org Interestingly, phylogenetic trees often show that mitochondrial Hsp90 (TRAP1) from eukaryotes clusters with bacterial HtpG, supporting the endosymbiotic theory of mitochondrial origin. biorxiv.orgmdpi.com These evolutionary insights are crucial for understanding the diversification of Hsp90 function and for identifying appropriate model organisms for study. plos.orgbiorxiv.org
Table 3: HtpG and Hsp90 Homologs Used in Comparative Sequence Analyses
| Organism | Protein Homolog | Classification |
|---|---|---|
| Escherichia coli | HtpG | Bacteria (Proteobacteria) biorxiv.orgucl.ac.uk |
| Mycobacterium tuberculosis | mHtpG (Rv2299c) | Bacteria (Actinobacteria) nih.govresearchgate.net |
| Synechococcus elongatus PCC 7942 | seHtpG | Bacteria (Cyanobacteria) biorxiv.org |
| Homo sapiens | Hsp90-alpha / TRAP1 | Eukaryote (Human) biorxiv.orgucl.ac.uk |
| Saccharomyces cerevisiae | Hsp82 | Eukaryote (Yeast) biorxiv.org |
| Arabidopsis thaliana | Hsp90 | Eukaryote (Plant) biorxiv.org |
| Nilaparvata lugens | NlHsp90 / NlGRP94 / NlTRAP1 | Eukaryote (Insect) mdpi.com |
Compound and Protein Nomenclature
| Name | Type | Description |
|---|---|---|
| HtpG | Protein | High-temperature protein G, the bacterial homolog of Hsp90. |
| Hsp90 | Protein | Heat shock protein 90, a highly conserved molecular chaperone in eukaryotes. |
| ATP | Small Molecule | Adenosine triphosphate, an energy-carrying molecule that is hydrolyzed by HtpG. |
| ADP | Small Molecule | Adenosine diphosphate, the product of ATP hydrolysis. |
| DnaK | Protein | Bacterial Hsp70 chaperone. |
| DnaJ | Protein | Bacterial Hsp40 co-chaperone. |
| GrpE | Protein | Nucleotide exchange factor for DnaK. |
| TRAP1 | Protein | Tumor necrosis factor receptor-associated protein 1, the mitochondrial Hsp90 homolog. |
| ClpX, ClpC1 | Protein | Components of an ATP-dependent protease complex. |
| Cas3 | Protein | A protein essential for the CRISPR system in E. coli. |
| LexA | Protein | A transcriptional repressor of DNA repair genes. |
| AsE246 | Protein | A non-specific lipid transfer protein (nsLTP). |
Future Directions and Unanswered Questions in Htpg Research
Elucidating the Full Repertoire of HtpG Client Proteins and Co-chaperones
A primary gap in our understanding of HtpG is the limited knowledge of its complete set of "client" proteins—the specific substrates it assists in folding, activation, or stabilization. While a few client proteins have been identified, such as the ribosomal protein L2, the full scope of its interactome remains largely uncharted. pnas.org Future research will need to employ large-scale proteomic approaches, such as co-immunoprecipitation coupled with mass spectrometry and proximity-labeling techniques, to systematically identify HtpG clients under various physiological and stress conditions.
Furthermore, unlike its eukaryotic Hsp90 counterpart which relies on a vast array of co-chaperones, very few have been identified for HtpG. pnas.orgnih.gov It is known to collaborate with the DnaK/DnaJ/GrpE chaperone system, and a direct physical interaction between HtpG and DnaJ has been demonstrated. nih.govnih.gov However, it is unclear if other dedicated co-chaperones exist to regulate HtpG's ATPase cycle or to recruit specific clients. nih.gov Identifying and characterizing novel co-chaperones will be crucial for a comprehensive understanding of how HtpG's activity is modulated within the bacterial cell.
Deciphering the Precise Molecular Mechanisms of HtpG-Client Interactions and Remodeling
The exact mechanisms by which HtpG recognizes and remodels its client proteins are not fully understood. It is known that HtpG is an ATP-dependent chaperone, and its ATPase activity is crucial for its function. pnas.orgasm.org Client binding can act as an allosteric switch, priming HtpG for increased chaperone activity. researchgate.net Studies have shown that HtpG undergoes significant conformational changes, cycling between open and closed states, driven by ATP binding and hydrolysis. asm.orgresearchgate.net
However, several key questions persist. It remains unknown where the primary client-binding sites are located on the HtpG dimer and whether different clients interact with different regions of the chaperone. nih.gov The process is dynamic and involves weak interactions, making it challenging to study. researchgate.net Future research should focus on high-resolution structural techniques and advanced spectroscopic methods to visualize HtpG-client complexes at various stages of the chaperoning cycle. researchgate.net This will help to elucidate how HtpG utilizes the energy from ATP hydrolysis to mechanically unfold, refold, or assemble its diverse client proteins.
Understanding HtpG's Role in Specific Bacterial Adaptations and Niche Colonization
Evidence is mounting that HtpG is a critical factor in bacterial adaptation to environmental stress and in the colonization of specific host niches. nih.gov For instance, HtpG is essential for thermotolerance in some bacteria and also plays a role in cold acclimation in cyanobacteria. nih.govscilit.com In pathogenic bacteria, HtpG has been identified as a key virulence factor. It is required for the production of toxins and siderophores in extraintestinal pathogenic Escherichia coli and is involved in the infection and proliferation of Salmonella Typhimurium in hosts. oup.comfrontiersin.org Its deletion can lead to slower growth at high temperatures and increased protein aggregation. pnas.org
Future investigations should aim to define the specific roles of HtpG in a broader range of bacterial species and environments. Understanding how HtpG contributes to survival in diverse niches—from the soil to the human gut—will be critical. For example, HtpG's role in biofilm formation has been noted, which is a major contributor to antibiotic resistance. caasjk.com Further studies are needed to uncover the client proteins and pathways that HtpG modulates to facilitate these specific adaptations, which could reveal new strategies for controlling bacterial growth and virulence.
Investigating the Evolutionary Divergence of HtpG Function Compared to Eukaryotic Hsp90
The evolutionary relationship between bacterial HtpG and eukaryotic Hsp90 presents a fascinating area of study. While they share a conserved structure and ATP-dependent mechanism, their cellular roles and regulation have diverged significantly. nih.govnih.gov Eukaryotic Hsp90 is an essential protein under all conditions, managing a vast and diverse clientele, including many key signaling proteins. oup.com In contrast, HtpG is often non-essential for bacterial viability under normal conditions but becomes important under stress. oup.comnih.gov
A major difference lies in the extensive network of co-chaperones that regulate eukaryotic Hsp90, a complexity that appears to be absent for HtpG. nih.govnih.gov Research is needed to understand the evolutionary pressures that led to this divergence. Did the emergence of complex multicellular organisms and signaling networks drive the expansion and essentiality of the Hsp90 system? Comparative genomic and functional studies across different bacterial and eukaryotic lineages can help trace the evolutionary trajectory of the Hsp90 family and clarify why HtpG has a more limited, stress-focused role in bacteria. nih.govnih.gov
Potential for HtpG as a Target in Antimicrobial Strategies (Mechanistic Basis)
The crucial role of HtpG in the virulence of many bacterial pathogens makes it an attractive target for novel antimicrobial therapies. oup.comcaasjk.com Because HtpG is involved in stress responses and the function of virulence factors, inhibiting its activity could sensitize bacteria to host defenses or other antibiotics. nih.gov A key advantage of targeting HtpG is the structural differences between it and its human Hsp90 counterparts, which could allow for the development of specific inhibitors with minimal side effects. caasjk.com
The mechanistic basis for this strategy lies in disrupting the protein homeostasis that HtpG maintains, particularly under the stressful conditions encountered during an infection. oup.com For example, a novel strategy involves using an HtpG inhibitor to deliver a lethal phototoxin directly to the pathogen, causing targeted damage. nih.gov Future work must focus on identifying and developing potent and specific inhibitors of bacterial HtpG. This will require a deep understanding of the structural and functional differences between the prokaryotic and eukaryotic chaperones to ensure inhibitor specificity.
Exploring Biotechnological Applications of HtpG (e.g., Recombinant Protein Production, Stress Tolerance Engineering)
The chaperone properties of HtpG could be harnessed for various biotechnological applications. In recombinant protein production, the co-expression of chaperones like HtpG could improve the yield and solubility of difficult-to-express proteins by assisting in their proper folding and preventing aggregation.
Another potential application is in metabolic engineering and synthetic biology, where HtpG could be used to enhance the stress tolerance of engineered microbes. By bolstering the cell's ability to cope with stresses such as high temperatures, osmotic stress, or the toxicity of metabolic byproducts, HtpG could improve the efficiency and robustness of microbial cell factories. Further research is required to explore these possibilities, including identifying the most effective HtpG homologs and optimizing their expression for specific applications.
Advancements in HtpG Structural and Dynamic Studies
A deeper understanding of HtpG's function is intrinsically linked to advancements in studying its structure and dynamics. While static crystal structures have provided valuable snapshots, HtpG is a highly dynamic molecular machine. researchgate.net Techniques like cryo-electron microscopy (cryo-EM) and nuclear magnetic resonance (NMR) spectroscopy are becoming increasingly powerful for capturing the conformational changes that are central to HtpG's chaperone cycle. researchgate.netnih.gov
Future studies should leverage these advanced techniques to visualize HtpG in different nucleotide-bound states (apo, ATP-bound, ADP-bound) and in complex with various client proteins and co-chaperones. researchgate.net Furthermore, molecular dynamics simulations can complement experimental data by providing atomic-level insights into the chaperone's movements and energy landscapes. mdpi.com These studies will be critical for deciphering the allosteric communication between the different domains of HtpG and for understanding how it translates the chemical energy of ATP hydrolysis into mechanical work on its client proteins.
Q & A
Basic Research Questions
Q. How can HtpG-specific antibodies be validated for Western Blot applications?
- Methodological Answer : Validate antibodies using recombinant HtpG protein as a positive control and compare results with bacterial lysates from HtpG-knockout strains. Include controls such as pre-immune serum or isotype-matched IgG to rule out non-specific binding. Antibody specificity can be confirmed by observing a single band at the expected molecular weight (~83 kDa for E. coli HtpG) .
Q. What are the standard protocols for detecting HtpG expression in bacterial cultures under stress conditions?
- Methodological Answer : Induce stress (e.g., heat shock at 42°C for 15–30 minutes) in bacterial cultures, then lyse cells using RIPA buffer. Separate proteins via SDS-PAGE and perform Western Blot with validated HtpG antibodies. Normalize results using housekeeping proteins (e.g., GroEL) and quantify band intensity with software like ImageJ .
Q. How to confirm the oligomeric state of HtpG in vitro?
- Methodological Answer : Use size-exclusion chromatography (SEC) or native PAGE to analyze purified HtpG under non-denaturing conditions. Compare elution profiles with molecular weight standards. Sedimentation velocity analytical ultracentrifugation can further resolve dimeric vs. monomeric states .
Advanced Research Questions
Q. How do nucleotide binding and ATP hydrolysis influence HtpG's conformational dynamics and chaperone function?
- Methodological Answer : Employ molecular dynamics (MD) simulations to model ATP/ADP-bound HtpG structures. Use hydrogen-deuterium exchange mass spectrometry (HX-MS) to map solvent accessibility changes in the N-terminal domain (NTD) and middle domain (MD) upon nucleotide binding. Principal component analysis (PCA) of MD trajectories can identify correlated motions between domains .
Q. What methodologies are used to analyze HtpG's role in bacterial pathogenesis through RNA-protein interactions?
- Methodological Answer : Perform iCLIP (individual-nucleotide resolution crosslinking and immunoprecipitation) to identify RNA binding sites of HtpG in E. coli. Validate interactions using electrophoretic mobility shift assays (EMSAs) with purified HtpG and target tRNAs (e.g., LeuX). Co-immunoprecipitation (Co-IP) with DnaK can confirm collaboration in RNA binding .
Q. How to resolve contradictions in experimental data regarding HtpG's oligomeric state and phosphorylation status?
- Methodological Answer : Use phosphoprotein-specific stains (e.g., Pro-Q Diamond) or immunoprecipitation with anti-phosphoserine/threonine antibodies to detect phosphorylation. Compare SEC profiles under varying buffer conditions (e.g., pH, ionic strength) to reconcile dimer-monomer discrepancies. Mutagenesis of putative phosphorylation sites (e.g., Ser/Thr residues) can clarify functional impacts .
Q. What computational models are employed to study allosteric regulation in HtpG?
- Methodological Answer : Construct coarse-grained models of full-length HtpG (based on PDB ID: 2IOQ) to simulate ATP-induced conformational shifts. Use residue depth profiling and cross-correlation matrices to map anti-correlated motions between NTDs and CTDs. Ensemble-based analysis of MD trajectories identifies mechanical ratchet mechanisms governing chaperone closure .
Q. How does HtpG regulate IL-8 production in host immune responses?
- Methodological Answer : Treat macrophage cell lines (e.g., dTHP-1) with recombinant HtpG and quantify IL-8 via ELISA. Inhibit NF-κB (e.g., using Bay 11-7082) or p38 MAPK (SB203580) to dissect signaling pathways. CRISPR/Cas9 knockout of TLR4 or CD91 receptors can validate their roles in HtpG-mediated cytokine activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
